molecular formula C30H21N3O7S B12384510 DRI-C21041

DRI-C21041

货号: B12384510
分子量: 567.6 g/mol
InChI 键: XCTCVKFDAODCNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DRI-C21041 is a useful research compound. Its molecular formula is C30H21N3O7S and its molecular weight is 567.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C30H21N3O7S

分子量

567.6 g/mol

IUPAC 名称

8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid

InChI

InChI=1S/C30H21N3O7S/c34-29(23-13-17-25(18-14-23)33(36)37)31-24-15-11-20(12-16-24)19-7-9-22(10-8-19)30(35)32-26-5-1-3-21-4-2-6-27(28(21)26)41(38,39)40/h1-18H,(H,31,34)(H,32,35)(H,38,39,40)

InChI 键

XCTCVKFDAODCNM-UHFFFAOYSA-N

规范 SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O

产品来源

United States

Foundational & Exploratory

DRI-C21041: A Small-Molecule Inhibitor of the CD40-CD40L Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The CD40-CD40L (also known as CD154) signaling pathway is a critical co-stimulatory axis that governs a wide array of immune responses, bridging both innate and adaptive immunity. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases and allograft rejection. DRI-C21041 is a novel small-molecule inhibitor designed to specifically disrupt the protein-protein interaction (PPI) between CD40 and its ligand, CD40L. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo efficacy data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the CD40-CD40L pathway.

The CD40-CD40L Signaling Pathway

The interaction between CD40, a member of the tumor necrosis factor receptor (TNFR) superfamily expressed on antigen-presenting cells (APCs) like B cells, dendritic cells, and macrophages, and CD40L, a member of the TNF superfamily transiently expressed on activated T cells, is a pivotal event in the adaptive immune response.[1][2] This engagement triggers a cascade of downstream signaling events within the CD40-expressing cell, leading to enhanced survival, proliferation, differentiation, and production of inflammatory mediators.

Key signaling cascades activated by CD40 engagement include the canonical and non-canonical NF-κB pathways, as well as the activation of mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K).[1] These pathways collectively orchestrate a cellular program that results in the upregulation of co-stimulatory molecules, cytokine and chemokine secretion, and in the case of B cells, immunoglobulin class switching and germinal center formation.[2]

CD40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD40L CD40L (Trimer) CD40 CD40 CD40L->CD40 Binding & Trimerization TRAFs TRAFs (TRAF2, 3, 5, 6) CD40->TRAFs Recruitment IKK IKK Complex TRAFs->IKK Activation MAPK MAPK Pathway (JNK, p38, ERK) TRAFs->MAPK PI3K PI3K/Akt Pathway TRAFs->PI3K IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Gene Transcription NFkB->Nucleus Translocation Immune_Response Cell Survival, Proliferation, Cytokine Production, Co-stimulatory Molecule Upregulation Nucleus->Immune_Response

Figure 1: Simplified CD40-CD40L Signaling Pathway.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.

In Vitro Activity
Assay TypeDescriptionIC50 ValueReference
Cell-Free ELISAInhibition of CD40-CD40L protein-protein interaction.87 nM[3]
NF-κB Reporter AssayInhibition of CD40L-induced NF-κB activation in biosensor cells.10.3 µM[3]
Primary Human B-Cell ActivationInhibition of CD40L-induced activation of primary human B lymphocytes.13.2 µM[3]
In Vivo Efficacy
Animal ModelStudy DescriptionThis compound Dosing RegimenKey FindingsReference
Murine Islet Allograft Transplantation (under kidney capsule)DBA/2 donor islets transplanted into diabetic C57BL/6 mice.10-20 mg/kg, s.c., b.i.d.Prolonged islet allograft survival and function.[3]
Murine Islet Allograft Transplantation (anterior chamber of the eye)DBA/2 donor islets transplanted into the anterior chamber of the eye of C57BL/6 mice.12.5 mg/kg, s.c., b.i.d.80% of recipients maintained allograft integrity and function long-term.[3]
Non-Obese Diabetic (NOD) Mouse Model of Type 1 DiabetesPrevention of autoimmune diabetes onset in female NOD mice.12.5 mg/kg, s.c., b.i.d.Reduced the incidence of diabetes from 80% to 60%.[3]
Selectivity and Pharmacokinetics
ParameterDescriptionValue/FindingReference
Selectivity
vs. OX40-OX40LInhibition of another TNF superfamily interaction.>30-fold selective for CD40-CD40L[3]
vs. BAFFR-BAFFInhibition of another TNF superfamily interaction.>30-fold selective for CD40-CD40L[3]
vs. TNF-R1-TNFαInhibition of another TNF superfamily interaction.>30-fold selective for CD40-CD40L[3]
Pharmacokinetics
Half-life (t1/2)In C57BL/6 mice following a single 30 mg/kg subcutaneous dose.10.8 hours[3]

Note: A specific binding affinity (Kd) value for this compound has not been reported in the publicly available literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited for the characterization of this compound.

Cell-Free CD40-CD40L Interaction ELISA

This assay quantifies the ability of this compound to directly inhibit the binding of CD40 to CD40L in a cell-free system.

ELISA_Workflow cluster_steps ELISA Protocol Step1 1. Coat Plate with CD40L Step2 2. Block Non-specific Sites Step1->Step2 Step3 3. Add this compound & Biotinylated CD40 Step2->Step3 Step4 4. Add Streptavidin-HRP Step3->Step4 Step5 5. Add Substrate & Measure Absorbance Step4->Step5

Figure 2: Workflow for the CD40-CD40L Inhibition ELISA.

Materials:

  • 96-well ELISA plates

  • Recombinant human CD40L

  • Recombinant human CD40, biotinylated

  • This compound

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant human CD40L at a concentration of 1-2 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibitor and Protein Incubation: Add serial dilutions of this compound to the wells, followed by the addition of biotinylated recombinant human CD40 at a pre-determined optimal concentration. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

NF-κB Reporter Gene Assay

This cell-based assay measures the functional consequence of CD40-CD40L inhibition by quantifying the downstream activation of the NF-κB signaling pathway.

Materials:

  • NF-κB reporter cell line (e.g., HEK293 or THP-1 cells stably transfected with an NF-κB-driven luciferase reporter construct)

  • Cell culture medium

  • Recombinant human CD40L

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an EC80 concentration of recombinant human CD40L. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The IC50 value is determined from the dose-response curve of CD40L-induced luciferase activity.

Primary Human B-Cell Activation Assay

This assay assesses the inhibitory effect of this compound on a physiologically relevant cellular response: the activation of primary human B cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • B cell isolation kit

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Recombinant human CD40L

  • Recombinant human IL-4

  • This compound

  • Proliferation dye (e.g., CFSE) or [3H]-thymidine

  • Flow cytometer or liquid scintillation counter

Procedure:

  • B-Cell Isolation: Isolate B cells from human PBMCs using a negative selection B cell isolation kit.

  • Cell Staining (Optional): For proliferation analysis by flow cytometry, label the B cells with a proliferation dye like CFSE.

  • Cell Culture: Plate the B cells in a 96-well plate.

  • Treatment and Stimulation: Add serial dilutions of this compound to the cells. Stimulate the cells with recombinant human CD40L and IL-4.

  • Incubation: Culture the cells for 3-5 days.

  • Proliferation Assessment:

    • Flow Cytometry: Harvest the cells, stain for B cell markers (e.g., CD19), and analyze the dilution of the proliferation dye by flow cytometry.

    • [3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18 hours of culture. Harvest the cells onto filter mats and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value based on the inhibition of B-cell proliferation.

Murine Islet Allograft Transplantation Model

This in vivo model evaluates the efficacy of this compound in preventing the rejection of transplanted pancreatic islets.

Islet_Transplantation_Workflow cluster_workflow Islet Allograft Transplantation Workflow Step1 1. Induce Diabetes in Recipient Mice (C57BL/6) Step3 3. Transplant Islets into Recipient Mice Step1->Step3 Step2 2. Isolate Pancreatic Islets from Donor Mice (DBA/2) Step2->Step3 Step4 4. Administer this compound Step3->Step4 Step5 5. Monitor Blood Glucose & Graft Survival Step4->Step5

Figure 3: Experimental Workflow for Murine Islet Allotransplantation.

Animals:

  • Donor mice: DBA/2

  • Recipient mice: C57BL/6

Procedure:

  • Induction of Diabetes: Render recipient C57BL/6 mice diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Confirm diabetes by measuring blood glucose levels.

  • Islet Isolation: Isolate pancreatic islets from donor DBA/2 mice by collagenase digestion of the pancreas followed by density gradient purification.

  • Islet Transplantation: Transplant a sufficient number of islets (typically 200-400 islet equivalents) under the kidney capsule or into the anterior chamber of the eye of the anesthetized diabetic recipient mice.

  • Drug Administration: Begin treatment with this compound (e.g., 12.5 mg/kg, s.c., b.i.d.) one day before transplantation and continue for a specified period (e.g., 30-60 days). Include vehicle-treated and positive control (e.g., anti-CD40L antibody) groups.

  • Monitoring: Monitor non-fasting blood glucose levels regularly. Graft survival is defined by the maintenance of normoglycemia.

  • Endpoint Analysis: At the end of the study, grafts can be explanted for histological and immunohistochemical analysis to assess islet integrity and immune cell infiltration.

Conclusion

This compound is a promising small-molecule inhibitor of the CD40-CD40L interaction with demonstrated in vitro and in vivo activity. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential for the treatment of autoimmune diseases and prevention of transplant rejection. The favorable pharmacokinetic profile and efficacy in preclinical models warrant continued research and development of this and similar molecules targeting this critical immune checkpoint.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Synthesis of DRI-C21041

This document provides a comprehensive technical overview of the small molecule inhibitor this compound, focusing on its chemical structure, synthesis, biological activity, and mechanism of action as an inhibitor of the CD40-CD40L protein-protein interaction.

Chemical Structure and Properties

This compound is a small molecule inhibitor designed to block the costimulatory interaction between CD40 and its ligand, CD40L (CD154). This interaction is a critical checkpoint in the activation and regulation of immune responses.[1] The chemical structure of this compound is depicted below.

Chemical Structure: (A 2D chemical structure image would be placed here in a full whitepaper. For this text-based output, a structural description is provided.)

The precise IUPAC name and detailed structural data such as X-ray crystallography information would be detailed in primary publications.

Synthesis of this compound

The synthesis of this compound has been described in detail in previous publications.[2] While the exact, step-by-step protocol is proprietary or found within specific journal articles, the general synthetic approach can be outlined as a multi-step organic synthesis process. Researchers aiming to replicate the synthesis should refer to the primary literature for specific reagents, reaction conditions, and purification methods. The synthesis is typically confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with purity assessed by high-performance liquid chromatography (HPLC) to be ≥95%.[2]

Biological Activity and Pharmacokinetics

This compound has demonstrated potent inhibitory activity in a variety of assays, effectively disrupting the CD40-CD40L signaling axis. The quantitative data from these studies are summarized in the tables below.

In Vitro Activity
Assay TypeTarget/Cell LineParameterValueReference
Cell-Free ELISACD40-CD40L BindingIC₅₀87 nM[2]
Cell-Based AssayNF-κB Biosensor CellsIC₅₀10.3 µM[2]
Cell-Based AssayPrimary Human B LymphocytesIC₅₀13.2 µM[2]
In Vivo Efficacy

This compound has shown significant efficacy in animal models of transplantation and autoimmune disease. For instance, in a mouse model of islet allograft transplantation, treatment with this compound (12.5 mg/kg, b.i.d., s.c.) resulted in 80% of recipients maintaining structurally intact islets for over 50 days post-treatment cessation.[2] Furthermore, in a non-obese diabetic (NOD) mouse model, a three-month treatment regimen with this compound reduced the incidence of diabetes from 80% to 60%.[2]

Pharmacokinetics

A pharmacokinetic study in C57BL/6 mice following a single subcutaneous dose of 30 mg/kg revealed favorable properties for in vivo applications.

SpeciesDoseRouteHalf-life (t₁/₂)Reference
Mouse (C57BL/6)30 mg/kgs.c.10.8 hours[2]

Mechanism of Action and Signaling Pathways

This compound functions by directly interfering with the binding of CD40L on activated T cells to the CD40 receptor on antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells. This blockade prevents the downstream signaling cascades that are crucial for immune cell activation, proliferation, and survival.

The ligation of CD40 by CD40L typically leads to the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40.[3] This, in turn, activates several key signaling pathways, including the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K/AKT pathways.[3] By inhibiting the initial CD40-CD40L interaction, this compound effectively suppresses these downstream events.

CD40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD40L CD40L CD40 CD40 CD40L->CD40 Binding TRAFs TRAFs CD40->TRAFs Recruitment IKK_Complex IKK Complex TRAFs->IKK_Complex Activation MAPK_Pathway MAPK Pathway TRAFs->MAPK_Pathway Activation PI3K_AKT_Pathway PI3K/AKT Pathway TRAFs->PI3K_AKT_Pathway Activation NF_kappa_B NF-κB IKK_Complex->NF_kappa_B Activation Gene_Transcription Gene Transcription (Inflammation, Cell Survival) NF_kappa_B->Gene_Transcription Translocation MAPK_Pathway->Gene_Transcription PI3K_AKT_Pathway->Gene_Transcription DRI_C21041 This compound DRI_C21041->CD40L

Caption: this compound inhibits the CD40-CD40L interaction, blocking downstream signaling pathways.

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of scientific findings. The following outlines the general methodologies used in the evaluation of this compound.

In Vitro CD40-CD40L Binding Assay (ELISA)

This assay quantifies the ability of a compound to inhibit the binding of CD40 to CD40L in a cell-free system.

ELISA_Workflow Start Start Coat_Plate Coat plate with recombinant human CD40-Fc Start->Coat_Plate Block Block with BSA Coat_Plate->Block Add_Inhibitor Add this compound (serial dilutions) Block->Add_Inhibitor Add_CD40L Add biotinylated recombinant human CD40L Add_Inhibitor->Add_CD40L Incubate Incubate Add_CD40L->Incubate Wash Wash Incubate->Wash Incubate->Wash Wash again Add_HRP Add Streptavidin-HRP Wash->Add_HRP Add_Substrate Add TMB Substrate Wash->Add_Substrate Add_HRP->Incubate Measure Measure absorbance at 450 nm Add_Substrate->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro CD40-CD40L binding ELISA.

NF-κB Activation Assay

This cell-based assay measures the inhibition of CD40L-induced NF-κB activation.

  • Cell Culture: Maintain NF-κB reporter cells (e.g., HEK293 cells stably expressing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element) in appropriate media.

  • Plating: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-incubate cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with a recombinant soluble CD40 ligand (sCD40L) to induce NF-κB activation.

  • Incubation: Incubate for a specified period (e.g., 24 hours) to allow for reporter gene expression.

  • Detection: Measure SEAP activity in the culture supernatant using a suitable substrate and a luminometer or spectrophotometer.

  • Analysis: Calculate the IC₅₀ value by plotting the inhibition of NF-κB activity against the concentration of this compound.

Pharmacokinetic Study in Mice

This protocol outlines the steps to determine the pharmacokinetic profile of this compound.

  • Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6).

  • Drug Administration: Administer a single dose of this compound (e.g., 30 mg/kg) via the desired route (e.g., subcutaneous injection).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours) post-administration.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration of this compound versus time and use pharmacokinetic modeling software to calculate key parameters, including the half-life (t₁/₂).

Conclusion

This compound is a promising small-molecule inhibitor of the CD40-CD40L interaction with demonstrated in vitro potency and in vivo efficacy. Its favorable pharmacokinetic profile and clear mechanism of action make it a valuable tool for research into the therapeutic potential of targeting this critical immune checkpoint in transplantation, autoimmune diseases, and oncology. Further investigation and development of this compound and related compounds are warranted.

References

in vitro characterization of DRI-C21041

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of DRI-C21041

Introduction

This compound is a novel small-molecule inhibitor (SMI) designed to block the CD40-CD40L (also known as CD154) costimulatory protein-protein interaction (PPI).[1] This interaction is a critical immune checkpoint pathway, and its inhibition has significant therapeutic potential for treating autoimmune diseases and preventing transplant rejection.[2][3] This document provides a comprehensive overview of the , detailing its inhibitory potency, cellular activity, and direct target engagement. It is intended for researchers, scientists, and professionals involved in immunology and drug development.

Mechanism of Action

The CD40-CD40L signaling axis is a key mediator of adaptive and innate immune responses. The binding of CD40L, primarily expressed on activated T cells, to the CD40 receptor on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells, triggers a downstream signaling cascade. This cascade, largely mediated by TNF receptor-associated factors (TRAFs), culminates in the activation of transcription factors, most notably NF-κB. This activation leads to immune cell proliferation, antibody production, and secretion of pro-inflammatory cytokines.[4]

This compound functions by directly interfering with the binding of CD40L to CD40.[1] Protein thermal shift analysis has suggested that the compound binds directly to CD40L.[1] By blocking this initial interaction, this compound effectively prevents the downstream signaling required for a robust immune response.

cluster_TCell T-Cell cluster_APC Antigen-Presenting Cell (e.g., B-Cell) cluster_Nucleus Nucleus CD40L CD40L CD40 CD40 CD40L->CD40 Interaction TRAFs TRAFs CD40->TRAFs Recruitment IKK IKK Complex TRAFs->IKK Activation IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Gene Transcription NFkB_nuc->Gene Activates DRI This compound DRI->CD40L Binds & Inhibits

Caption: this compound mechanism of action.

Quantitative In Vitro Activity

The inhibitory potency of this compound was evaluated in a variety of biochemical and cell-based assays. The results demonstrate activity ranging from high nanomolar in a cell-free system to low micromolar in cell-based assays.

Assay TypeSystemIC50 ValueSelectivity
Cell-Free ELISARecombinant CD40-CD40L Binding87 nM[1]>30-fold vs. OX40–OX40L, BAFFR–BAFF, and TNF-R1–TNFα[1]
NF-κB Reporter AssayCD40L-Stimulated Biosensor Cells10.3 µM[1]N/A
B-Cell ActivationCD40L-Stimulated Primary Human B-Cells13.2 µM[1]N/A

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are outlined below. These represent standard protocols and may have been adapted by the original researchers.

Cell-Free CD40-CD40L Binding ELISA

This assay quantifies the ability of a compound to directly inhibit the protein-protein interaction between CD40 and CD40L.

  • Objective: To determine the IC50 value of this compound in a biochemical, cell-free environment.

  • Methodology:

    • Coating: High-binding 96-well plates are coated with recombinant human CD40 protein overnight at 4°C. Plates are subsequently washed and blocked with a bovine serum albumin (BSA) solution.

    • Compound Incubation: this compound is serially diluted to a range of concentrations and added to the wells.

    • Binding Reaction: Biotinylated recombinant human CD40L protein is added to the wells and incubated to allow binding to the coated CD40.

    • Detection: Plates are washed to remove unbound CD40L. Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated CD40L.

    • Readout: After a final wash, an HRP substrate (e.g., TMB) is added, and the colorimetric signal is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

    • Analysis: Data are normalized to controls, and the IC50 value is calculated using a four-parameter logistic curve fit.

NF-κB Reporter Cell-Based Assay

This assay measures the functional consequence of CD40-CD40L inhibition by quantifying the downstream activation of the NF-κB signaling pathway.

  • Objective: To determine the IC50 of this compound for inhibiting CD40L-induced cellular signaling.

  • Methodology:

    • Cell Culture: An NF-κB reporter cell line (e.g., HEK293 or THP-1) stably transfected with a CD40 receptor and an NF-κB response element driving a reporter gene (e.g., luciferase) is used.

    • Compound Treatment: Cells are plated in 96-well plates and pre-incubated with serial dilutions of this compound.

    • Stimulation: Cells are stimulated with a soluble, multimeric form of CD40L at a concentration predetermined to elicit a sub-maximal response (e.g., EC80).

    • Incubation: The plates are incubated for several hours (e.g., 6-18 hours) to allow for reporter gene expression.

    • Readout: A luciferase substrate is added to the wells, and the resulting luminescence is measured with a luminometer.

    • Analysis: The luminescence signal is normalized, and the IC50 value is calculated, representing the concentration at which this compound inhibits 50% of the CD40L-induced NF-κB activation.

Primary Human B-Cell Activation Assay

This assay confirms the activity of the inhibitor in primary immune cells, providing a more physiologically relevant assessment of its function.

  • Objective: To validate the inhibitory effect of this compound on primary human B lymphocytes.

  • Methodology:

    • Cell Isolation: Primary B cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

    • Compound Treatment: Isolated B cells are plated and treated with a range of this compound concentrations.

    • Stimulation: B cells are stimulated with CD40L (often in combination with IL-4 or IL-21) to induce activation, proliferation, and upregulation of surface markers.

    • Incubation: Cells are incubated for 24-72 hours.

    • Readout: Activation is assessed via flow cytometry by measuring the expression of surface markers like CD86 or CD69. A fluorescently labeled antibody against the marker is used for detection.

    • Analysis: The median fluorescence intensity (MFI) or the percentage of marker-positive cells is quantified. The IC50 is determined by plotting the inhibition of marker upregulation against the compound concentration.

Characterization Workflow

The in vitro characterization of a small-molecule inhibitor like this compound follows a logical progression from high-throughput biochemical screening to more complex, physiologically relevant cellular assays.

cluster_workflow In Vitro Characterization Workflow Start Compound Synthesis (this compound) Screen Primary Screen: Cell-Free ELISA Start->Screen Test for PPI Inhibition Target Target Engagement: Protein Thermal Shift Screen->Target Confirm Direct Binding Cellular Secondary Screen: NF-κB Reporter Assay Screen->Cellular Confirm Cellular Activity Selectivity Selectivity Assays: vs. other TNF-family PPIs Screen->Selectivity Assess Specificity End Candidate for In Vivo Studies Target->End Primary Tertiary Screen: Primary B-Cell Activation Cellular->Primary Validate in Primary Cells Primary->End Selectivity->End

Caption: General workflow for inhibitor characterization.

Conclusion

The in vitro data for this compound demonstrate that it is a potent and selective inhibitor of the CD40-CD40L interaction. It effectively blocks the binding of the two proteins in a cell-free system and inhibits the downstream functional consequences of this interaction in both engineered reporter cell lines and primary human immune cells.[1] These findings establish this compound as a valuable tool for studying CD40-CD40L biology and as a promising lead compound for the development of novel immunomodulatory therapies.[2][3]

References

An In-depth Technical Guide to the Immunomodulatory Effects of DRI-C21041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of DRI-C21041, a novel small-molecule inhibitor. By targeting a critical immune checkpoint, this compound presents a promising therapeutic strategy for autoimmune diseases and transplant rejection. This document outlines the core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action: Inhibition of the CD40-CD40L Interaction

This compound functions as a potent immunomodulator by inhibiting the interaction between the CD40 receptor and its ligand, CD40L (also known as CD154).[1][2][3] This interaction is a crucial co-stimulatory signal in the activation of the immune system, playing a pivotal role in the dialogue between innate and adaptive immunity.[4]

The CD40 receptor is primarily expressed on antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells. Its ligand, CD40L, is predominantly found on activated T cells.[5] The engagement of CD40L on a T cell with CD40 on an APC triggers a cascade of downstream signaling events. This leads to the activation, proliferation, and differentiation of B cells into antibody-producing plasma cells, as well as the enhancement of T cell expansion and cytokine secretion.[4][5]

By physically binding to CD40L, this compound allosterically blocks its ability to engage with the CD40 receptor.[6] This disruption of the CD40-CD40L axis effectively dampens the co-stimulatory signal required for a robust immune response. The consequence is a reduction in immune cell activation and infiltration at sites of inflammation or in transplanted tissues, thereby promoting immune tolerance.[1][7] This targeted approach offers a safer, more controllable, and patient-friendly oral therapeutic alternative to antibody-based immunomodulatory therapies.[1][2]

Signaling Pathway and Mechanism of Inhibition

The interaction between CD40L on activated T helper cells and CD40 on antigen-presenting cells (APCs) is a critical co-stimulatory signal. This binding event leads to the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, initiating downstream signaling cascades. A key pathway activated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which results in the transcription of pro-inflammatory genes. This compound exerts its immunomodulatory effect by binding to CD40L, thereby preventing its interaction with CD40 and inhibiting the subsequent activation of the NF-κB pathway and the inflammatory response.

CD40_Signaling_Pathway cluster_T_Cell Activated T-Helper Cell cluster_APC Antigen-Presenting Cell (APC) T_Cell T-Helper Cell CD40L CD40L (CD154) CD40 CD40 Receptor CD40L->CD40 Binding APC APC (e.g., B Cell) TRAFs TRAF Recruitment CD40->TRAFs NFkB NF-κB Activation TRAFs->NFkB Inflammation Immune Activation & Inflammatory Response NFkB->Inflammation DRI_C21041 This compound DRI_C21041->CD40L Inhibition

Caption: CD40-CD40L signaling pathway and inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

AssayDescriptionIC50 ValueReference
Cell-Free ELISAInhibition of CD40-CD40L binding.87 nM[7]
NF-κB Biosensor CellsInhibition of CD40L-induced NF-κB activation.10.3 µM[7]
Primary Human B LymphocytesInhibition of CD40L-induced activation.13.2 µM[7]

Table 2: In Vivo Efficacy of this compound in Murine Models

ModelTreatment DetailsOutcomeReference
Islet Allograft (Kidney Capsule)12.5 mg/kg b.i.d., s.c. for 30 days.~50% of recipients maintained functional grafts long-term.[7]
Islet Allograft (Anterior Chamber of the Eye)12.5 mg/kg b.i.d., s.c. for 60 days.80% of recipients maintained graft integrity and function for >115 days.[7]
Type 1 Diabetes Prevention (NOD Mice)12.5 mg/kg b.i.d. for 3 months (from 5 to 18 weeks of age).Reduced the incidence of type 1 diabetes from 80% to 60%.[1][7]

Table 3: Pharmacokinetic Profile of this compound in Mice

ParameterDescriptionValueReference
Administration RouteSingle dose injection.30 mg/kg, s.c.[7]
Half-life (t1/2)The time required for the concentration of the drug in the body to be reduced by one-half.10.8 hours[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

The following diagram outlines the general workflow for assessing the efficacy of this compound in a murine islet transplantation model.

Islet_Transplantation_Workflow cluster_donor Donor Mouse (DBA/2) cluster_recipient Recipient Mouse (C57BL/6) Islet_Isolation 1. Islet Isolation (Enzymatic Digestion) Transplantation 3. Islet Transplantation (e.g., Kidney Capsule) Islet_Isolation->Transplantation 500 IEQ Diabetes_Induction 2. Diabetes Induction (Streptozotocin) Diabetes_Induction->Transplantation Treatment 4. Treatment Administration (this compound or Vehicle) Transplantation->Treatment Monitoring 5. Monitoring (Blood Glucose, Graft Function) Treatment->Monitoring

Caption: General workflow for the murine islet transplantation model.

1. Murine Islet Allograft Model (Under Kidney Capsule)

  • Animals: Male and female C57BL/6 mice are used as recipients, and DBA/2 mice serve as islet donors, creating a full MHC mismatch.[7]

  • Diabetes Induction: Recipient mice are rendered diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).[2][7] Diabetes is confirmed by blood glucose levels >400 mg/dL for at least two consecutive days.[2]

  • Islet Isolation and Transplantation: Pancreatic islets are isolated from donor mice by enzymatic digestion of the pancreas, followed by purification.[7] Approximately 500 islet equivalents (IEQ) are transplanted under the kidney capsule of the diabetic recipient mice.[7]

  • Treatment Protocol: Treatment with this compound (e.g., 12.5 mg/kg) or vehicle is administered subcutaneously (s.c.) twice daily (b.i.d.), starting one day before transplantation and continuing for a specified period (e.g., 30 days).[7]

  • Monitoring and Endpoint: Graft function is monitored by measuring non-fasting blood glucose levels. Rejection is defined as a return to hyperglycemia. To confirm graft function, a nephrectomy of the graft-bearing kidney is performed at the end of the study, which should result in a rapid return to hyperglycemia.[1][7]

2. Inhibition of CD40L-induced NF-κB Activation

  • Cell Line: A stable HEK 293 cell line expressing human CD40 and containing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element is used.

  • Assay Principle: The binding of CD40L to the CD40 receptor on these cells activates the NF-κB pathway, leading to the expression and secretion of SEAP. The amount of SEAP produced is proportional to the level of NF-κB activation.

  • Procedure:

    • The CD40/NF-κB reporter cells are plated in 96-well plates.

    • Cells are pre-incubated with varying concentrations of this compound.

    • Recombinant human soluble CD40L is added to the wells to stimulate the CD40 receptor.

    • The plates are incubated to allow for SEAP expression and secretion.

    • The supernatant is collected, and the SEAP activity is quantified using a colorimetric substrate.

  • Data Analysis: The IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the CD40L-induced NF-κB activation.[7]

3. Alloantigen-Induced T Cell Expansion in Draining Lymph Nodes

  • Model Principle: This in vivo assay measures the immunosuppressive potency of a compound by its ability to inhibit the expansion of T cells in a lymph node that drains a site of alloantigen injection.[8]

  • Procedure:

    • Splenocytes are isolated from a donor mouse strain (e.g., DBA/2).

    • These allogeneic splenocytes are injected into the footpad of a recipient mouse (e.g., Balb/c).[8]

    • The recipient mice are treated with this compound or a vehicle control according to a specified dosing regimen.

    • After a set period (e.g., 3 days), the draining popliteal lymph node is harvested.[8]

    • The lymph node is dissociated into a single-cell suspension, and the total number of cells is counted.

  • Endpoint: A significant reduction in the number of cells in the draining lymph node of the treated group compared to the vehicle group indicates immunosuppressive activity.[8]

References

The Impact of DRI-C21041 on the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor DRI-C21041 and its impact on the NF-κB signaling pathway. This compound has been identified as a potent inhibitor of the CD40-CD40L protein-protein interaction, a critical co-stimulatory signal in the immune system that is a key upstream activator of the NF-κB pathway.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has been evaluated in various assays to determine its inhibitory potency. The following table summarizes the key quantitative data.

Assay TypeTarget/Cell LineParameterValueReference
Cell-free ELISACD40-CD40L bindingIC5087 nM[1]
NF-κB biosensor cellsCD40L-induced NF-κB activationIC5010.3 µM[1]
Primary human B lymphocytesCD40L-induced activationIC5013.2 µM[1]

Mechanism of Action: Inhibition of the CD40-CD40L Interaction

This compound functions as a small-molecule inhibitor of the interaction between CD40 and its ligand, CD40L (also known as CD154).[1][2] This interaction is a crucial co-stimulatory signal for the activation of antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells, by T helper cells. The engagement of CD40 on APCs by CD40L on activated T cells triggers a downstream signaling cascade that leads to the activation of the NF-κB transcription factor.[3] By blocking this initial interaction, this compound effectively prevents the initiation of this signaling cascade, thereby inhibiting NF-κB activation.

The NF-κB signaling pathway plays a central role in regulating the expression of a wide array of genes involved in inflammation, immune responses, cell proliferation, and survival.[4] In the context of CD40 signaling, the canonical NF-κB pathway is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the p50/p65 (RelA) heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and immunomodulatory genes.

cluster_T_Cell T Helper Cell cluster_APC Antigen Presenting Cell (e.g., B Cell) cluster_nucleus Nucleus CD40L CD40L CD40 CD40 CD40L->CD40 binds TRAFs TRAFs CD40->TRAFs recruits IKK_complex IKK Complex TRAFs->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters p_IkB p-IκB IkB->p_IkB Nuclear_NFkB NF-κB (p50/p65) NFkB->Nuclear_NFkB translocates Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome degradation Gene_Expression Gene Expression (Inflammation, Survival) Nuclear_NFkB->Gene_Expression promotes DRI_C21041 DRI_C21041 DRI_C21041->CD40L inhibits binding to CD40

This compound inhibits the CD40-CD40L interaction, preventing NF-κB activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on the NF-κB signaling pathway.

NF-κB Reporter Gene Assay

This assay quantitatively measures the activity of the NF-κB transcription factor in response to CD40L stimulation and its inhibition by this compound.

a. Materials:

  • HEK293 cells stably expressing human CD40 and an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Recombinant human CD40L.

  • This compound.

  • Assay plates (96-well, white or clear bottom).

  • Luciferase or SEAP detection reagents.

  • Luminometer or spectrophotometer.

b. Protocol:

  • Cell Plating: Seed the HEK293-CD40-NF-κB reporter cells in a 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Pre-incubate the cells with the this compound dilutions for 1-2 hours.

  • Stimulation: Add recombinant human CD40L to the wells to a final concentration known to induce a robust NF-κB response (e.g., 100 ng/mL). Include control wells with cells and CD40L only (positive control) and cells with medium only (negative control).

  • Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.

  • Detection: Add the appropriate detection reagent (luciferase substrate or SEAP substrate) to each well according to the manufacturer's instructions.

  • Measurement: Read the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the NF-κB signal for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Start Start Plate_Cells Plate HEK293-CD40-NF-κB reporter cells Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Prepare_DRI_C21041 Prepare serial dilutions of this compound Incubate_Overnight->Prepare_DRI_C21041 Pre_incubate Pre-incubate cells with This compound (1-2h) Prepare_DRI_C21041->Pre_incubate Add_CD40L Add recombinant human CD40L Pre_incubate->Add_CD40L Incubate_6_24h Incubate for 6-24h Add_CD40L->Incubate_6_24h Add_Substrate Add luciferase or SEAP substrate Incubate_6_24h->Add_Substrate Read_Signal Read luminescence or absorbance Add_Substrate->Read_Signal Analyze_Data Calculate % inhibition and IC50 Read_Signal->Analyze_Data End End Analyze_Data->End Start Start Cell_Treatment Cell treatment with This compound and CD40L Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary antibody incubation (anti-phospho-p65) Blocking->Primary_Ab Secondary_Ab Secondary antibody incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Reprobe Strip and re-probe for total p65 and loading control Detection->Reprobe Analysis Densitometry analysis Reprobe->Analysis End End Analysis->End

References

An In-depth Technical Guide on the Early Research Findings of DRI-C21041 for Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research findings for DRI-C21041, a novel small-molecule inhibitor targeting the CD40-CD40L protein-protein interaction for the potential treatment of autoimmune diseases. This document collates quantitative data, details key experimental methodologies, and visualizes complex biological pathways and workflows to offer a thorough understanding of the preclinical evidence supporting this compound.

Introduction

The interaction between CD40 and its ligand, CD40L (also known as CD154), is a critical co-stimulatory pathway in the adaptive immune response. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases, including type 1 diabetes (T1D) and transplant rejection.[1][2] Small-molecule inhibitors of this interaction, such as this compound, represent a promising therapeutic strategy to modulate the immune response without the potential risks associated with antibody-based therapies.[3] Early research on this compound has demonstrated its potential in both in vitro and in vivo models of autoimmune disease.[1][2]

Mechanism of Action: Inhibition of the CD40-CD40L Signaling Pathway

This compound is a small-molecule inhibitor that disrupts the interaction between CD40L on activated T-cells and CD40 on antigen-presenting cells (APCs), such as B-cells, macrophages, and dendritic cells.[1][4] This interaction is crucial for the full activation of APCs and T-cells, leading to downstream events such as B-cell proliferation and differentiation, antibody production, and the secretion of pro-inflammatory cytokines.[4] By blocking this interaction, this compound inhibits the co-stimulatory signals necessary for an amplified immune response.[1] The engagement of CD40 by CD40L triggers the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, which in turn activates downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways.[5] this compound's inhibition of the initial CD40-CD40L binding event prevents the initiation of these downstream signals.

CD40_Signaling_Pathway cluster_T_Cell Activated T-Cell cluster_APC Antigen Presenting Cell (APC) CD40L CD40L (CD154) CD40 CD40 CD40L->CD40 Binding TRAFs TRAFs CD40->TRAFs NF_kB_Activation NF-κB Activation TRAFs->NF_kB_Activation Immune_Response Pro-inflammatory Cytokines, B-Cell Proliferation, Antibody Production NF_kB_Activation->Immune_Response DRI_C21041 This compound DRI_C21041->CD40L Inhibits

Figure 1: Simplified CD40-CD40L signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

Assay Target/Cell Type IC50 Value Reference
CD40-CD40L Binding Inhibition Cell-free ELISA 87 nM [1]
NF-κB Activation Inhibition NF-κB biosensor cells 10.3 µM [1]

| B-Lymphocyte Activation Inhibition | Primary human B lymphocytes | 13.2 µM |[1] |

Table 2: Pharmacokinetic Profile of this compound in Mice

Parameter Value Dosing Reference

| Half-life (t1/2) | 10.8 hours | 30 mg/kg, s.c. |[1] |

Table 3: In Vivo Efficacy of this compound in Mouse Models

Model Treatment Regimen Outcome Reference
Islet Allograft (Kidney Subcapsular) 12.5 mg/kg b.i.d., s.c. ~50% of recipients maintained normoglycemia long-term [1]
Islet Allograft (Anterior Chamber of the Eye) 12.5 mg/kg b.i.d., s.c. 80% of recipients maintained graft integrity up to 115 days [1]

| Non-Obese Diabetic (NOD) Mice | 5-18 weeks of age | Reduced incidence of diabetes from 80% to 60% |[1] |

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments conducted to evaluate this compound.

A cell-free ELISA was utilized to determine the IC50 value of this compound for the inhibition of the CD40-CD40L interaction. Recombinant human CD40 was coated on ELISA plates, followed by the addition of biotinylated recombinant human CD40L in the presence of varying concentrations of this compound. The binding was detected using a streptavidin-peroxidase conjugate and a colorimetric substrate. The absorbance was measured, and the IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in the CD40-CD40L binding signal.

To assess the functional inhibition of CD40 signaling, an NF-κB biosensor cell line was employed. These cells are engineered to express a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of an NF-κB response element. The cells were stimulated with CD40L in the presence of different concentrations of this compound. The activation of the NF-κB pathway was quantified by measuring the activity of the reporter enzyme in the cell culture supernatant. The IC50 value was determined as the concentration of this compound that caused a 50% inhibition of the CD40L-induced NF-κB activation.[1]

This model was used to evaluate the in vivo immunosuppressive efficacy of this compound.

Islet_Transplantation_Workflow cluster_Donor Donor Mouse (DBA/2) cluster_Recipient Recipient Mouse (C57BL/6) Islet_Isolation Pancreatic Islet Isolation Transplantation Islet Transplantation (Kidney Capsule or ACE) Islet_Isolation->Transplantation Diabetes_Induction Diabetes Induction (Streptozotocin) Diabetes_Induction->Transplantation Treatment This compound or Vehicle Administration Transplantation->Treatment Monitoring Blood Glucose Monitoring Treatment->Monitoring

Figure 2: Experimental workflow for the murine islet allotransplantation model.
  • Animals: Donor islets were isolated from DBA/2 mice, and recipient mice were C57BL/6.[1]

  • Diabetes Induction: Recipient mice were rendered diabetic by a single intraperitoneal injection of streptozotocin.[1]

  • Islet Isolation and Transplantation: Pancreatic islets were isolated by enzymatic digestion and purified. A known number of islet equivalents were transplanted under the kidney capsule or into the anterior chamber of the eye (ACE) of the diabetic recipient mice.[1]

  • Treatment: this compound was administered subcutaneously (s.c.) twice daily (b.i.d.) at specified doses, starting the day before transplantation and continuing for a defined period. A vehicle control group was also included.[1]

  • Monitoring: Blood glucose levels of the recipient mice were monitored regularly to assess islet graft function. Graft survival was defined by the maintenance of normoglycemia.[1]

The NOD mouse model, which spontaneously develops autoimmune diabetes, was used to assess the potential of this compound in preventing disease onset.

NOD_Mouse_Workflow Start_Treatment Start Treatment in Pre-diabetic Female NOD Mice (5 weeks old) Treatment_Period Administer this compound or Vehicle for 13 weeks Start_Treatment->Treatment_Period Monitoring_Period Monitor for Diabetes Onset (up to 40 weeks of age) Treatment_Period->Monitoring_Period Outcome_Analysis Compare Diabetes Incidence between Groups Monitoring_Period->Outcome_Analysis

Figure 3: Experimental workflow for the non-obese diabetic (NOD) mouse model.
  • Animals: Female NOD mice were used as they have a higher incidence of spontaneous diabetes.

  • Treatment: Treatment with this compound or a vehicle control was initiated in pre-diabetic mice at 5 weeks of age and continued until 18 weeks of age.[1]

  • Monitoring: The incidence of diabetes was monitored by regular measurement of blood glucose levels until the mice reached 40 weeks of age.[1]

  • Outcome: The percentage of mice that developed diabetes in the this compound-treated group was compared to the vehicle-treated control group.[1]

Conclusion

The early research findings on this compound provide a strong preclinical proof-of-concept for its potential as a therapeutic agent for autoimmune diseases. Its ability to potently inhibit the CD40-CD40L interaction, favorable pharmacokinetic profile, and significant efficacy in mouse models of islet allograft rejection and type 1 diabetes highlight its promise.[1][2] These findings warrant further investigation and development of this compound as a potential immunomodulatory drug. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in future studies.

References

Therapeutic Potential of DRI-C21041: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DRI-C21041 is a novel small molecule inhibitor targeting the CD40-CD40L costimulatory interaction, a critical pathway in immune activation and regulation. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and pharmacokinetic profile. Detailed experimental methodologies for key in vitro and in vivo studies are presented, alongside quantitative data organized for clarity and comparison. Visual representations of the underlying signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the therapeutic potential of this compound in the context of autoimmune diseases and transplantation.

Introduction

The interaction between CD40 on antigen-presenting cells (APCs) and CD40 ligand (CD40L or CD154) on activated T cells is a pivotal checkpoint in the adaptive immune response.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases and allograft rejection.[1][3] Small molecule inhibitors of the CD40-CD40L protein-protein interaction (PPI), such as this compound, represent a promising therapeutic strategy, potentially offering advantages over antibody-based interventions in terms of oral bioavailability, shorter half-life, and reduced immunogenicity.[3][4][5] this compound has demonstrated significant therapeutic potential in preclinical models of type 1 diabetes (T1D) and islet allograft transplantation.[3][4][5][6]

Mechanism of Action

This compound functions as a direct inhibitor of the CD40-CD40L interaction.[4] Protein thermal shift analyses indicate that this compound binds to CD40L, thereby preventing its engagement with the CD40 receptor.[4] This blockade disrupts the downstream signaling cascade that is essential for B cell activation, proliferation, and immunoglobulin class switching, as well as the activation of other APCs like dendritic cells and macrophages.[1][2]

The CD40-CD40L Signaling Pathway

The binding of CD40L to CD40 initiates the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF2, TRAF3, TRAF5, and TRAF6, to the cytoplasmic domain of CD40.[1][2][7][8] This leads to the activation of multiple downstream signaling pathways, including:

  • Canonical and Non-Canonical NF-κB Pathways: TRAF recruitment activates both the canonical (RelA/p50) and non-canonical (RelB/p52) NF-κB pathways, leading to the transcription of genes involved in inflammation, cell survival, and immune cell activation.[1][7][9][10][11]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: CD40 signaling also activates the JNK, p38, and ERK MAPK pathways, which are crucial for cell proliferation and differentiation.[1]

  • Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This pathway is also engaged downstream of CD40 and plays a role in cell survival and proliferation.[1]

By inhibiting the initial CD40-CD40L interaction, this compound effectively blocks the initiation of these critical signaling cascades.

CD40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD40L CD40L CD40 CD40 CD40L->CD40 Binding TRAFs TRAF2, 3, 5, 6 CD40->TRAFs Recruitment IKK_complex IKK Complex TRAFs->IKK_complex Activation NIK NIK TRAFs->NIK Stabilization MAPK MAPK (JNK, p38, ERK) TRAFs->MAPK Activation PI3K PI3K-Akt TRAFs->PI3K Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkB_canonical NF-κB (RelA/p50) IkappaB->NFkB_canonical Gene_Expression Gene Expression (Inflammation, Survival, Activation) NFkB_canonical->Gene_Expression Translocation IKKa IKKα NIK->IKKa Activation p100 p100 IKKa->p100 Processing to p52 NFkB_non_canonical NF-κB (RelB/p52) p100->NFkB_non_canonical NFkB_non_canonical->Gene_Expression Translocation MAPK->Gene_Expression PI3K->Gene_Expression DRI_C21041 This compound DRI_C21041->CD40L Inhibition

Caption: CD40-CD40L signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity, as well as the pharmacokinetic properties of this compound.

Table 1: In Vitro Activity of this compound
Assay TypeTargetCell Type/SystemIC50Reference
Cell-Free ELISACD40-CD40L BindingPurified Proteins87 nM[4]
NF-κB Reporter AssayCD40L-induced NF-κB ActivationBiosensor Cells10.3 µM[4]
B Lymphocyte ActivationCD40L-induced ActivationPrimary Human B Lymphocytes13.2 µM[4]
Table 2: In Vivo Efficacy of this compound
Animal ModelStudy EndpointTreatment DoseOutcomeReference
Murine Islet Allograft (Kidney Capsule)Allograft Survival12.5 mg/kg b.i.d.Significantly prolonged survival in ~50% of recipients[4]
Murine Islet Allograft (Anterior Chamber of the Eye)Allograft Survival12.5 mg/kg b.i.d.80% of recipients maintained graft integrity and function[4]
Non-Obese Diabetic (NOD) MiceDiabetes Incidence12.5 mg/kg b.i.d.Reduced incidence from 80% to 60%[3][4]
Table 3: Pharmacokinetic Properties of this compound in Mice
ParameterRoute of AdministrationDoseValueReference
Half-life (t1/2)Subcutaneous (s.c.)30 mg/kg10.8 hours[4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this document. These protocols are based on established and published methods in the field.

Cell-Free CD40-CD40L Binding ELISA

This assay quantifies the ability of this compound to inhibit the binding of soluble CD40L to immobilized CD40.

Materials:

  • Recombinant human CD40-Fc fusion protein

  • Recombinant human soluble CD40L

  • Biotinylated anti-human CD40L antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA)

Procedure:

  • Coat a 96-well ELISA plate with recombinant human CD40-Fc at a concentration of 1-2 µg/mL in PBS overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the wells, followed by a fixed concentration of recombinant human soluble CD40L (predetermined to be in the linear range of the assay).

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add biotinylated anti-human CD40L antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Stop the reaction by adding stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

ELISA_Workflow start Start coat Coat plate with CD40-Fc start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_inhibitor Add this compound and CD40L wash2->add_inhibitor incubate1 Incubate add_inhibitor->incubate1 wash3 Wash incubate1->wash3 add_biotin_ab Add Biotinylated anti-CD40L Ab wash3->add_biotin_ab incubate2 Incubate add_biotin_ab->incubate2 wash4 Wash incubate2->wash4 add_strep_hrp Add Streptavidin-HRP wash4->add_strep_hrp incubate3 Incubate add_strep_hrp->incubate3 wash5 Wash incubate3->wash5 add_tmb Add TMB Substrate wash5->add_tmb incubate4 Incubate add_tmb->incubate4 add_stop Add Stop Solution incubate4->add_stop read Read Absorbance at 450 nm add_stop->read end End read->end

Caption: Workflow for the cell-free CD40-CD40L binding ELISA.

NF-κB Reporter Assay

This cell-based assay measures the inhibition of CD40L-induced NF-κB activation.

Materials:

  • HEK293 cells stably expressing human CD40 and an NF-κB-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant human soluble CD40L.

  • Luciferase assay reagent.

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the cells with the this compound dilutions for 1 hour.

  • Stimulate the cells with a predetermined EC50 concentration of recombinant human soluble CD40L.

  • Incubate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Allow the plate to cool to room temperature.

  • Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the percent inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.

Primary Human B Lymphocyte Activation Assay

This assay assesses the effect of this compound on the activation of primary human B cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy human donors.

  • B cell isolation kit.

  • RPMI 1640 medium supplemented with 10% FBS.

  • Recombinant human soluble CD40L.

  • Recombinant human IL-4.

  • Flow cytometry antibodies (e.g., anti-CD19, anti-CD86, anti-HLA-DR).

  • FACS buffer (PBS with 2% FBS).

Procedure:

  • Isolate primary B cells from human PBMCs using a negative selection B cell isolation kit.

  • Plate the purified B cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

  • Pre-treat the B cells with serial dilutions of this compound for 1 hour.

  • Stimulate the B cells with a combination of recombinant human soluble CD40L and IL-4.

  • Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against B cell activation markers (e.g., CD86, HLA-DR) and a B cell marker (CD19).

  • Analyze the expression of activation markers on the CD19+ B cell population by flow cytometry.

  • Determine the IC50 of this compound for the inhibition of B cell activation marker upregulation.

Murine Islet Allograft Transplantation

This in vivo model evaluates the efficacy of this compound in preventing the rejection of transplanted pancreatic islets.

Animals:

Procedure:

  • Islet Isolation: Isolate pancreatic islets from donor mice by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Diabetes Induction: Induce diabetes in recipient mice by a single intraperitoneal injection of STZ. Confirm diabetes by measuring blood glucose levels.

  • Transplantation:

    • Kidney Capsule: Anesthetize the diabetic recipient mouse, expose the kidney, and create a small nick in the kidney capsule. Transplant a known number of islets (e.g., 500 islet equivalents) under the kidney capsule using a polyethylene (B3416737) catheter.[3][4][5]

    • Anterior Chamber of the Eye (ACE): Anesthetize the recipient mouse and make a small incision in the cornea. Inject a small number of islets into the ACE.[4][6][12]

  • Treatment: Administer this compound (e.g., 12.5 mg/kg, b.i.d., s.c.) or vehicle control to recipient mice, starting on the day of transplantation and continuing for a defined period (e.g., 30-60 days).[4]

  • Monitoring: Monitor graft function by regularly measuring non-fasting blood glucose levels. Graft rejection is defined as a return to hyperglycemia. For ACE transplants, graft integrity and immune cell infiltration can be monitored longitudinally using in vivo imaging techniques.[4]

Islet_Transplantation_Workflow start Start isolate_islets Isolate Islets from Donor Mouse start->isolate_islets induce_diabetes Induce Diabetes in Recipient Mouse (STZ) start->induce_diabetes transplant Transplant Islets isolate_islets->transplant induce_diabetes->transplant kidney_capsule Kidney Capsule transplant->kidney_capsule ace Anterior Chamber of Eye transplant->ace treat Treat with this compound or Vehicle kidney_capsule->treat ace->treat monitor Monitor Graft Function treat->monitor blood_glucose Blood Glucose Levels monitor->blood_glucose in_vivo_imaging In Vivo Imaging (ACE) monitor->in_vivo_imaging analyze Analyze Graft Survival blood_glucose->analyze in_vivo_imaging->analyze end End analyze->end

Caption: Workflow for murine islet allograft transplantation studies.

Non-Obese Diabetic (NOD) Mouse Model of Type 1 Diabetes

This spontaneous autoimmune model is used to assess the potential of this compound to prevent the onset of T1D.

Animals:

  • Female NOD mice.

Procedure:

  • Treatment Initiation: Begin treatment with this compound (e.g., 12.5 mg/kg, b.i.d., s.c.) or vehicle control in pre-diabetic female NOD mice (e.g., at 5 weeks of age).[4]

  • Treatment Duration: Continue treatment for a specified period (e.g., until 18 weeks of age).[4]

  • Diabetes Monitoring: Monitor the mice for the onset of diabetes by weekly or bi-weekly measurement of blood glucose levels. Diabetes is diagnosed after two consecutive readings above a predetermined threshold (e.g., 250 mg/dL).[4]

  • Data Analysis: Plot the percentage of diabetes-free mice in each group over time using a Kaplan-Meier survival curve and analyze for statistical significance.

Pharmacokinetic Study

This study determines the pharmacokinetic profile of this compound in mice.

Animals:

  • C57BL/6 mice.

Procedure:

  • Drug Administration: Administer a single dose of this compound (e.g., 30 mg/kg) via subcutaneous injection.[4]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours) post-administration via a suitable method (e.g., retro-orbital or submandibular bleeding).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), using appropriate pharmacokinetic modeling software.

Conclusion

This compound is a promising small molecule inhibitor of the CD40-CD40L interaction with demonstrated in vitro potency and in vivo efficacy in relevant preclinical models of islet transplantation and type 1 diabetes. Its favorable pharmacokinetic profile further supports its potential as a therapeutic agent. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other molecules targeting this critical immune checkpoint. Further studies are warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.

References

Methodological & Application

DRI-C21041: Application Notes for In Vivo Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L costimulatory interaction. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in models of transplantation and autoimmune disease.

Mechanism of Action

This compound is a small-molecule inhibitor that targets the interaction between CD40 ligand (CD40L, also known as CD154) and CD40.[1][2] This interaction is a critical costimulatory signal in the activation of the immune system, playing a pivotal role in both cellular and antibody-mediated immune responses.[3] By blocking the CD40-CD40L pathway, this compound can suppress uncontrolled inflammatory responses, making it a promising candidate for immunomodulatory therapies.[3][4] The compound has been shown to bind to CD40L and inhibit the activation of NF-κB signaling.[1]

Signaling Pathway

The interaction between CD40 on antigen-presenting cells (APCs) and CD40L on T cells is a key checkpoint for immune activation. This engagement leads to downstream signaling that results in T cell proliferation, cytokine production, and B cell activation and antibody production. This compound acts by directly interfering with this initial protein-protein interaction.

CD40_Signaling_Pathway cluster_downstream Downstream Effects TCR TCR MHC MHC TCR->MHC CD40L CD40L CD40 CD40 CD40L->CD40 Activation Immune Cell Activation (T Cells, B Cells) CD40->Activation DRI_C21041 This compound DRI_C21041->CD40L Inhibition Cytokines Pro-inflammatory Cytokine Release Activation->Cytokines Antibodies Antibody Production Activation->Antibodies

Caption: this compound inhibits the costimulatory signal between CD40L on T cells and CD40 on APCs.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo parameters for this compound from published studies.

ParameterValueAssay/ModelSource
In Vitro Activity
CD40-CD40L Binding IC5087 nMCell-free ELISA[1]
NF-κB Activation IC5010.3 µMNF-κB biosensor cells[1]
Human B Lymphocyte Activation IC5013.2 µMPrimary human B lymphocytes[1]
In Vivo Efficacy: Islet Allograft Survival (Kidney Capsule)
Recipient Survival with this compound80% at 115 daysC57BL/6 mice with DBA/2 islets[1]
Median Survival of Controls28 daysVehicle-treated mice[1]
In Vivo Efficacy: Islet Allograft Survival (Anterior Chamber of the Eye - ACE)
Graft Survival with this compoundHighC57BL/6 mice with DBA/2 islets[1]
In Vivo Efficacy: Type 1 Diabetes Prevention
Diabetes Incidence with this compound60%Female NOD mice[2][4]
Diabetes Incidence in Controls80%Untreated female NOD mice[2][4]

Experimental Protocols

Murine Islet Allograft Transplantation Model (Kidney Capsule)

This protocol describes the use of this compound to prolong the survival of pancreatic islet allografts transplanted under the kidney capsule in a fully MHC-mismatched murine model.

a. Animal Models:

  • Donors: DBA/2 mice

  • Recipients: C57BL/6 mice, rendered diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

b. Drug Formulation:

  • Prepare a solution of this compound in 20% hydroxypropyl-β-cyclodextrin (HPβCD) vehicle.

c. Experimental Procedure:

  • Islet Isolation: Isolate pancreatic islets from DBA/2 donor mice.

  • Transplantation: Transplant approximately 500 islet equivalents (IEQ) under the kidney capsule of the diabetic C57BL/6 recipient mice.[1]

  • Treatment Administration:

    • Administer this compound subcutaneously (s.c.) at a dose of 10-20 mg/kg, twice daily (b.i.d.).[1] A particularly effective dose has been reported as 12.5 mg/kg b.i.d.[1]

    • Begin treatment on day -1 (one day before transplantation) and continue until day 30 post-transplantation.[1]

    • A control group should receive the 20% HPβCD vehicle only, following the same administration schedule.

  • Monitoring:

    • Monitor blood glucose levels regularly to assess graft function. Successful engraftment is defined by the return to normoglycemia.

    • Graft rejection is defined by a return to hyperglycemia.

    • At the end of the study (e.g., day 60), a unilateral nephrectomy of the graft-bearing kidney can be performed to confirm the function of the islet graft.[1]

Murine Islet Allograft Transplantation Model (Anterior Chamber of the Eye - ACE)

This model allows for direct, longitudinal imaging of the islet grafts.

a. Animal Models:

  • Donors: DBA/2 mice

  • Recipients: C57BL/6 mice

b. Drug Formulation:

  • Prepare this compound in 20% HPβCD vehicle.

c. Experimental Procedure:

  • Islet Isolation: Isolate islets from DBA/2 donor mice.

  • Transplantation: Transplant islets into the anterior chamber of the eye of C57BL/6 recipient mice.

  • Treatment Administration:

    • Administer this compound (e.g., 12.5 mg/kg, b.i.d., s.c.) or vehicle control.[1]

    • Treatment can be extended for longer periods, for example, up to day 60 post-transplantation.[1]

  • Monitoring:

    • Monitor graft survival and immune cell infiltration through direct longitudinal imaging in situ.[2]

Type 1 Diabetes Prevention Model

This protocol evaluates the ability of this compound to prevent the onset of autoimmune diabetes in a spontaneous mouse model.

a. Animal Model:

  • Female Non-Obese Diabetic (NOD) mice.

b. Drug Formulation:

  • Prepare this compound in 20% HPβCD vehicle.

c. Experimental Procedure:

  • Treatment Initiation: Begin treatment in pre-diabetic female NOD mice at an age before the typical onset of diabetes.

  • Treatment Administration:

    • Administer this compound subcutaneously.

    • A three-month treatment duration has been shown to be effective.[2]

  • Monitoring:

    • Monitor the incidence of diabetes by regularly checking for glycosuria and hyperglycemia.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo study using this compound in a murine islet transplantation model.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Models (e.g., C57BL/6, DBA/2) Induce_Diabetes Induce Diabetes in Recipients (e.g., STZ) Animal_Model->Induce_Diabetes Islet_Isolation Isolate Pancreatic Islets from Donors Animal_Model->Islet_Isolation Transplantation Transplant Islets (e.g., Kidney Capsule) Induce_Diabetes->Transplantation Islet_Isolation->Transplantation Drug_Prep Prepare this compound in Vehicle (20% HPβCD) Treatment_Start Initiate Treatment (Day -1) This compound or Vehicle Drug_Prep->Treatment_Start Transplantation->Treatment_Start Treatment_Continue Continue Treatment (e.g., up to Day 30) Treatment_Start->Treatment_Continue Monitor_Glucose Monitor Blood Glucose Treatment_Continue->Monitor_Glucose Assess_Graft Assess Graft Survival & Function Monitor_Glucose->Assess_Graft Data_Analysis Data Analysis & Reporting Assess_Graft->Data_Analysis

Caption: General workflow for in vivo evaluation of this compound in a murine islet transplant model.

References

Application Notes and Protocols for DRI-C21041 in Mouse Models of Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic beta cells. One of the key pathways implicated in the autoimmune attack and in the rejection of transplanted insulin-producing islets is the CD40-CD40L costimulatory interaction. DRI-C21041 is a novel small-molecule inhibitor designed to block this interaction, offering a promising therapeutic strategy for both the prevention of T1D and the protection of transplanted islets.[1][2] These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in established mouse models of T1D.

Mechanism of Action

This compound functions by inhibiting the protein-protein interaction between CD40 on antigen-presenting cells (APCs) and CD40 Ligand (CD40L or CD154) on activated T-cells.[2] This interaction is a critical costimulatory signal for T-cell activation, proliferation, and the subsequent inflammatory cascade that leads to beta-cell destruction in T1D and rejection of transplanted islets. By blocking this pathway, this compound can dampen the autoimmune response and promote immune tolerance.[1]

CD40_CD40L_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Inhibition Inhibition cluster_Outcome Outcome APC APC CD40 CD40 CD40L CD40L CD40->CD40L MHCII MHC-II TCR TCR MHCII->TCR TCell T-Cell Activation T-Cell Activation & Proliferation CD40L->Activation DRI_C21041 This compound DRI_C21041->CD40L Inhibition NoActivation Immune Tolerance DRI_C21041->NoActivation Inflammation Autoimmune Attack & Islet Destruction Activation->Inflammation

Figure 1: Mechanism of this compound Action.

Data Presentation

The efficacy of this compound has been demonstrated in preclinical mouse models, specifically in preventing the onset of autoimmune diabetes in Non-Obese Diabetic (NOD) mice and in prolonging the survival of transplanted islets.

Model Treatment Group Diabetes Incidence Graft Survival Reference
Prevention of T1D in NOD Mice Vehicle Control80%N/A[2]
This compound60%N/A[2]
DRI-C21095 (another SMI)25%N/A[1][2]
Islet Allograft in STZ-induced Diabetic C57BL/6 Mice Vehicle ControlMedian Survival Time (MST) ~12 daysAll grafts rejected by day 15[2]
This compoundMST > 30 daysSignificant prolongation of graft survival[2]

Experimental Protocols

Detailed methodologies for key experiments using this compound in mouse models of type 1 diabetes are provided below.

Protocol 1: Prevention of Autoimmune Diabetes in NOD Mice

This protocol outlines the procedure for evaluating the efficacy of this compound in preventing the spontaneous development of type 1 diabetes in the NOD mouse model.

Materials:

  • Female NOD/ShiLtJ mice (prone to spontaneous T1D development)[3][4]

  • This compound

  • Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water

  • Subcutaneous injection supplies (syringes, needles)

  • Blood glucose monitoring system

Procedure:

  • Animal Acclimation: Acclimate female NOD mice for at least one week before the start of the experiment. House them in a specific pathogen-free facility.

  • Treatment Groups: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound). A typical group size is 4-5 mice.[2]

  • Drug Preparation: Prepare this compound solution in 20% HPβCD.

  • Administration:

    • Begin treatment at 5 weeks of age.[2]

    • Administer this compound subcutaneously (s.c.) at a dose of 12.5 mg/kg, twice daily (b.i.d.).[2]

    • Administer the vehicle solution to the control group following the same schedule.

    • Continue treatment until 18 weeks of age.[2]

  • Diabetes Monitoring:

    • Monitor blood glucose levels weekly from the start of the treatment.

    • Increase monitoring to twice weekly after 10 weeks of age.

    • Consider a mouse diabetic after two consecutive blood glucose readings >250 mg/dL.

  • Data Analysis:

    • Plot diabetes-free survival curves (Kaplan-Meier) for each group.[2]

    • Compare the incidence of diabetes between the treatment and control groups using statistical methods such as the log-rank test.

NOD_Prevention_Workflow start Start acclimate Acclimate Female NOD Mice (1 week) start->acclimate group Randomize into Groups (Vehicle, this compound) acclimate->group treat Administer Treatment (s.c., b.i.d.) From 5 to 18 weeks of age This compound: 12.5 mg/kg Vehicle: 20% HPβCD group->treat monitor Monitor Blood Glucose (Weekly, then twice weekly) treat->monitor endpoint Endpoint: Diabetes Onset (Blood Glucose > 250 mg/dL) or end of study (40 weeks) monitor->endpoint analyze Analyze Data (Kaplan-Meier Survival Plot) endpoint->analyze end End analyze->end

Figure 2: Workflow for T1D Prevention in NOD Mice.
Protocol 2: Islet Allograft Survival in STZ-Induced Diabetic Mice

This protocol describes the use of this compound to prolong the survival of transplanted pancreatic islets in a chemically-induced model of diabetes.

Materials:

  • Donor mice: DBA/2

  • Recipient mice: C57BL/6

  • Streptozotocin (STZ)

  • Citrate buffer (for STZ preparation)

  • Collagenase (for islet isolation)

  • Ficoll gradient solutions

  • This compound

  • Vehicle: 20% HPβCD

  • Surgical instruments for transplantation

  • Blood glucose monitoring system

Procedure:

  • Induction of Diabetes in Recipient Mice:

    • Induce diabetes in C57BL/6 mice with a single high dose of STZ (e.g., 180 mg/kg, intraperitoneally).

    • Confirm diabetes with blood glucose readings >300 mg/dL for two consecutive days.

  • Islet Isolation from Donor Mice:

    • Isolate pancreatic islets from DBA/2 donor mice using collagenase digestion followed by Ficoll gradient purification.

    • Culture isolated islets overnight before transplantation.

  • Islet Transplantation:

    • Anesthetize the diabetic recipient mouse.

    • Transplant approximately 500 islet equivalents (IEQ) under the kidney capsule.[2]

    • A successful transplant is confirmed by normoglycemia (blood glucose <200 mg/dL) within 48 hours post-transplantation.

  • Drug Administration:

    • Begin treatment one day prior to transplantation (Day -1).

    • Administer this compound subcutaneously (s.c.) at a dose of 10-20 mg/kg, twice daily (b.i.d.).[2]

    • Administer the vehicle to the control group on the same schedule.

    • Continue treatment until day 30 post-transplantation.[2]

  • Monitoring Graft Function:

    • Monitor blood glucose levels daily for the first week, then three times a week.

    • Graft rejection is defined as a return to hyperglycemia (blood glucose >250 mg/dL) for two consecutive readings.

  • Data Analysis:

    • Plot graft survival curves (Kaplan-Meier) for each group.

    • Compare median survival times between the treatment and control groups.

Islet_Transplant_Workflow cluster_recipient Recipient Prep (C57BL/6) cluster_donor Donor Prep (DBA/2) induce_diabetes Induce Diabetes (STZ) transplant Transplant Islets (under kidney capsule) induce_diabetes->transplant isolate_islets Isolate Pancreatic Islets isolate_islets->transplant monitor Monitor Blood Glucose transplant->monitor treat Administer Treatment (s.c., b.i.d.) Day -1 to Day 30 This compound: 10-20 mg/kg treat->transplant Treatment Period endpoint Endpoint: Graft Rejection (Blood Glucose > 250 mg/dL) monitor->endpoint analyze Analyze Data (Graft Survival Curve) endpoint->analyze

Figure 3: Islet Allograft Transplantation Workflow.

Conclusion

This compound is a promising small-molecule inhibitor of the CD40-CD40L pathway with demonstrated efficacy in preclinical mouse models of type 1 diabetes. It has shown potential in both preventing the onset of autoimmune diabetes and in prolonging the survival of transplanted islets. The protocols provided here offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of T1D and islet transplantation. These studies highlight the potential for this compound to be developed as an easily administered oral medication, which could significantly reduce the burden of immunosuppressive therapies for patients.[1]

References

Application Notes and Protocols for DRI-C21041 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRI-C21041 is a small-molecule inhibitor that targets the interaction between CD40 and its ligand, CD40L (CD154). This interaction is a critical co-stimulatory signal in the activation of various immune cells, including B cells and T cells.[1] By blocking the CD40-CD40L pathway, this compound can modulate immune responses, making it a valuable tool for research in immunology, autoimmune diseases, and transplant rejection.[1][2] The primary downstream signaling pathway affected by the inhibition of the CD40-CD40L interaction is the NF-κB pathway.[3]

These application notes provide detailed protocols for the preparation and use of this compound in common cell culture experiments, including assessing its impact on NF-κB activation, B cell proliferation, and general cytotoxicity.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Assay TypeCell TypeMeasurementIC50 Value
Cell-Free ELISA-CD40-CD40L Binding87 nM
NF-κB Reporter AssayNF-κB Biosensor CellsNF-κB Activation10.3 µM
B Cell ActivationPrimary Human B LymphocytesNF-κB Activation13.2 µM

Data compiled from publicly available research.[4]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various cell culture applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Pre-treatment of this compound Powder: Before opening the vial, centrifuge it briefly to ensure that all the powder is at the bottom.

  • Reconstitution: Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 567.57 g/mol , dissolve 5.68 mg of the compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution. Ensure that the solution is clear and free of any visible precipitate.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[5]

G cluster_0 Preparation of this compound Stock Solution Start Start Centrifuge_Vial Centrifuge vial of This compound powder Add_DMSO Add anhydrous DMSO to prepare a 10 mM stock solution Dissolve Vortex and/or sonicate to fully dissolve Aliquot Aliquot into single-use tubes Store Store at -20°C or -80°C End End

Caption: Workflow for the NF-κB reporter assay.

B Cell Proliferation Assay (BrdU Incorporation)

This protocol measures the effect of this compound on the proliferation of B cells stimulated with a CD40 agonist. Proliferation is assessed by the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

Materials:

  • Primary human B cells or a suitable B cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Soluble CD40 Ligand (sCD40L) or an agonistic anti-CD40 antibody

  • Interleukin-4 (IL-4)

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to a fluorophore or HRP)

  • 96-well cell culture plates

  • Flow cytometer or microplate reader

Protocol:

  • Cell Seeding: Seed B cells in a 96-well plate at an appropriate density (e.g., 1 x 105 cells/well) in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Cell Stimulation: Add sCD40L and IL-4 to the wells to stimulate B cell proliferation. The optimal concentrations should be determined empirically.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • BrdU Labeling: Add 10 µL of 10X BrU solution to each well for a final concentration of 1X. Incubate for an additional 2-24 hours. The optimal labeling time depends on the cell proliferation rate.

  • Fixation and Denaturation: For suspension cells, centrifuge the plate and carefully remove the supernatant. Add 100 µL/well of Fixing/Denaturing solution and incubate for 30 minutes at room temperature.

  • Detection:

    • For Flow Cytometry: Wash the cells and stain with a fluorescently labeled anti-BrdU antibody according to the manufacturer's protocol. Analyze the cells on a flow cytometer.

    • For Plate Reader: Wash the cells and add an HRP-conjugated anti-BrdU antibody. After incubation and washing, add a substrate and measure the absorbance.

  • Data Analysis: Determine the percentage of BrdU-positive cells or the absorbance reading for each condition. Calculate the inhibition of proliferation relative to the stimulated control.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the general cytotoxicity of this compound on a given cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., THP-1, Jurkat)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • For Adherent Cells: Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • For Suspension Cells: Centrifuge the plate to pellet the cells, carefully remove the supernatant, and add 100 µL of solubilization solution.

  • Absorbance Measurement: Shake the plate to dissolve the formazan crystals and measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathway

CD40-CD40L Signaling Pathway and Inhibition by this compound

cluster_2 CD40-CD40L Signaling Pathway CD40L CD40L (on T cell) CD40 CD40 (on B cell) CD40L->CD40 Interaction TRAFs TRAFs CD40->TRAFs DRI_C21041 This compound DRI_C21041->CD40L Inhibition IKK IKK Complex TRAFs->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) Nucleus->Gene_Transcription

Caption: Inhibition of the CD40-CD40L interaction by this compound.

References

Application Notes and Protocols: DRI-C21041 Treatment Schedule for NOD Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L costimulatory interaction, in the prevention of type 1 diabetes (T1D) in the non-obese diabetic (NOD) mouse model.

Introduction

Type 1 diabetes is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas. The CD40-CD40L signaling pathway is a critical immune checkpoint that plays a pivotal role in the activation of T cells and other immune cells involved in this autoimmune process.[1][2] this compound is a novel small-molecule drug designed to inhibit this interaction, thereby preventing the autoimmune attack on pancreatic islets.[1][2] Studies in NOD mice, a well-established animal model for T1D, have demonstrated the potential of this compound as a preventive therapy.[1]

Mechanism of Action

This compound functions by blocking the interaction between the CD40 receptor on antigen-presenting cells (APCs) and the CD40 ligand (CD40L or CD154) on activated T cells. This inhibition disrupts the costimulatory signal necessary for full T cell activation, leading to a dampening of the autoimmune response against pancreatic beta cells.

Experimental_Workflow Start Animal_Acquisition Acquire female NOD mice (e.g., at 4 weeks of age) Start->Animal_Acquisition Acclimatization Acclimatize mice for 1 week Animal_Acquisition->Acclimatization Treatment_Start Initiate treatment at 5 weeks of age Acclimatization->Treatment_Start Treatment_Regimen This compound Administration Dose: 12.5 mg/kg Frequency: Twice daily (b.i.d.) Route: Subcutaneous (s.c.) Vehicle: 20% HPβCD Treatment_Start->Treatment_Regimen Monitoring_Start Begin diabetes monitoring at 10 weeks of age Treatment_Start->Monitoring_Start Treatment_Duration Continue treatment until 18 weeks of age Treatment_Regimen->Treatment_Duration Monitoring_End Continue monitoring until 40 weeks of age Treatment_Duration->Monitoring_End Monitoring_Protocol Weekly Monitoring Urine glucose testing (glycosuria) Daily Monitoring (if positive) Blood glucose measurements Monitoring_Start->Monitoring_Protocol Monitoring_Protocol->Monitoring_End Data_Collection Record diabetes incidence and survival Monitoring_End->Data_Collection Endpoint Data_Collection->Endpoint

References

Application Notes and Protocols for DRI-C21041 in Allograft Survival Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allograft rejection remains a significant barrier to long-term success in organ and cell transplantation. The CD40-CD40L (CD154) costimulatory pathway is a critical signaling axis in the activation of T cells and other immune cells, playing a pivotal role in the alloimmune response that leads to graft rejection.[1] DRI-C21041 is a novel small-molecule inhibitor designed to block the interaction between CD40 and CD40L, thereby suppressing the downstream inflammatory cascades responsible for allograft destruction.[2] These application notes provide a comprehensive overview of the use of this compound in preclinical allograft survival studies, with a focus on pancreatic islet transplantation models. Detailed protocols and quantitative data are presented to facilitate the design and execution of similar research.

Mechanism of Action

This compound functions as a competitive inhibitor of the CD40-CD40L protein-protein interaction. By binding to CD40L, this compound prevents its engagement with the CD40 receptor on antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells.[3] This blockade inhibits T-cell-dependent humoral immune responses, reduces the production of inflammatory cytokines, and ultimately dampens the alloimmune response, leading to prolonged allograft survival.[1][4]

cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC CD40 CD40 MHCII_Peptide MHC-II + Peptide Activation Immune Activation (Cytokine Release, B-Cell Proliferation, Allograft Rejection) CD40->Activation Downstream Signaling TCR TCR MHCII_Peptide->TCR Signal 1 (Antigen Recognition) TCell T-Cell CD40L CD40L CD40L->CD40 Signal 2 (Costimulation) DRI_C21041 This compound DRI_C21041->CD40L Inhibition cluster_Preparation Preparation Phase cluster_Intervention Intervention Phase cluster_Monitoring Monitoring Phase Islet_Isolation Islet Isolation (Donor Mice) Transplantation Allograft Transplantation (ACE or Kidney Capsule) Islet_Isolation->Transplantation Recipient_Prep Recipient Preparation (e.g., Induction of Diabetes) Recipient_Prep->Transplantation Treatment This compound Administration (s.c., b.i.d.) Transplantation->Treatment Survival_Monitoring Monitor Allograft Survival (Blood Glucose / Imaging) Treatment->Survival_Monitoring Data_Analysis Data Analysis (Kaplan-Meier Survival Curves) Survival_Monitoring->Data_Analysis Alloantigen Alloantigen Presentation T_Cell_Activation T-Cell Activation Alloantigen->T_Cell_Activation CD40_CD40L CD40-CD40L Costimulation T_Cell_Activation->CD40_CD40L Immune_Response Alloimmune Response CD40_CD40L->Immune_Response DRI_C21041 This compound DRI_C21041->CD40_CD40L Inhibits Graft_Survival Allograft Survival DRI_C21041->Graft_Survival Promotes Graft_Rejection Allograft Rejection Immune_Response->Graft_Rejection

References

Application Notes and Protocols for Measuring DRI-C21041 Efficacy in a Preclinical Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD). The interaction between the CD40 receptor and its ligand, CD40L (CD154), is a key co-stimulatory signaling pathway that drives inflammatory responses.[1][2] In the central nervous system (CNS), this interaction is implicated in the activation of microglia and astrocytes, leading to the production of pro-inflammatory cytokines and subsequent neuronal damage.[3][4][5] Preclinical studies in various neurological disease models have highlighted the therapeutic potential of inhibiting the CD40-CD40L pathway.[1][2][3]

DRI-C21041 is a small-molecule inhibitor of the CD40-CD40L protein-protein interaction. It has demonstrated in vivo efficacy in models of islet transplantation and type 1 diabetes by mitigating the immune response. These application notes provide a comprehensive set of protocols to evaluate the therapeutic efficacy of this compound in a relevant in vivo model of Alzheimer's disease, focusing on its ability to modulate neuroinflammation and improve cognitive function.

Mechanism of Action: Targeting Neuroinflammation

The CD40-CD40L signaling pathway plays a pivotal role in both adaptive and innate immunity. In the context of neurodegeneration, stressed neurons and amyloid-beta (Aβ) plaques can induce the expression of CD40 on microglia and CD40L on astrocytes.[4][6] The engagement of CD40 by CD40L triggers a downstream signaling cascade, leading to the activation of these glial cells. Activated microglia and astrocytes release a barrage of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β) and chemokines, which can exacerbate neuronal injury and contribute to cognitive decline.[3] this compound, by inhibiting the CD40-CD40L interaction, is hypothesized to dampen this neuroinflammatory cascade, thereby protecting neurons and preserving cognitive function.

cluster_Astrocyte Astrocyte cluster_Microglia Microglia cluster_Inhibition Therapeutic Intervention cluster_Downstream Downstream Effects Astrocyte Activated Astrocyte CD40L CD40L Astrocyte->CD40L expresses CD40 CD40 CD40L->CD40 binds Microglia Activated Microglia Microglia->CD40 expresses Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) CD40->Cytokines activates release of DRI_C21041 This compound DRI_C21041->CD40 inhibits binding Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuronal_Damage Neuronal Damage & Cognitive Decline Neuroinflammation->Neuronal_Damage

Caption: this compound Mechanism of Action in Neuroinflammation.

Experimental Protocols

This section outlines a series of protocols to assess the in vivo efficacy of this compound in the APP/PS1 transgenic mouse model of Alzheimer's disease. This model exhibits age-dependent accumulation of Aβ plaques, gliosis, and cognitive deficits, making it a suitable platform for evaluating neuroinflammation-modulating therapeutics.[7][8]

In Vivo Efficacy Study Workflow

The overall experimental design involves treating APP/PS1 mice with this compound over a specified period, followed by behavioral testing to assess cognitive function. Subsequently, brain tissue is collected for immunohistochemical and biochemical analyses to quantify markers of neuroinflammation.

G start Start: APP/PS1 Mice (e.g., 6 months old) treatment Treatment Phase (e.g., 8 weeks) - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia histology Immunohistochemistry (Iba1, GFAP) euthanasia->histology biochem Biochemical Analysis (Cytokine ELISA) euthanasia->biochem analysis Data Analysis & Interpretation histology->analysis biochem->analysis

Caption: Experimental Workflow for In Vivo Efficacy Assessment.
Animal Model and Treatment

  • Animal Model: Male and female APPswe/PS1dE9 (APP/PS1) double transgenic mice.[7] Age-matched wild-type littermates will serve as controls.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment Groups:

    • Group 1: Wild-type + Vehicle

    • Group 2: APP/PS1 + Vehicle

    • Group 3: APP/PS1 + this compound (Low Dose)

    • Group 4: APP/PS1 + this compound (High Dose)

  • Drug Formulation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 20% HPβCD in sterile saline).

    • Administer daily via subcutaneous injection or oral gavage for 8 weeks, starting at 6 months of age.

    • Vehicle group receives the same volume of the vehicle solution.

Behavioral Testing: Morris Water Maze

The Morris Water Maze (MWM) is used to assess spatial learning and memory, which are hippocampus-dependent functions often impaired in AD models.[1][3][9]

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C). Visual cues are placed around the pool. An escape platform (10 cm diameter) is submerged 1 cm below the water surface.[1]

  • Procedure:

    • Acquisition Phase (5 days):

      • Four trials per day for each mouse.

      • For each trial, the mouse is placed in the pool at one of four starting positions, facing the wall.

      • The mouse is allowed 60 seconds to find the hidden platform.[1]

      • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.[1]

      • The mouse remains on the platform for 15-30 seconds.[1]

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (Day 6):

      • The platform is removed from the pool.

      • Each mouse is allowed to swim freely for 60 seconds.[1]

      • Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.[1]

Tissue Collection and Preparation
  • Following behavioral testing, mice are deeply anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS).

  • The brain is carefully extracted. One hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry, and the other is snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.[4]

Immunohistochemistry (IHC) for Neuroinflammation

IHC is used to visualize and quantify the activation of microglia (Iba1) and astrocytes (GFAP), key markers of neuroinflammation.[10][11]

  • Sectioning: The paraformaldehyde-fixed hemisphere is cryoprotected and sectioned at 30-40 µm using a cryostat or vibratome.

  • Staining Protocol:

    • Washing: Wash free-floating sections in PBS.

    • Permeabilization: Incubate sections in PBS with 0.3% Triton X-100.[2]

    • Blocking: Block non-specific binding with a solution containing normal serum (e.g., 5% normal goat serum) and 1% BSA in PBS with Triton X-100 for 1-2 hours at room temperature.[12]

    • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in blocking buffer:

      • Rabbit anti-Iba1 (1:1000) for microglia.[2][12]

      • Mouse anti-GFAP (1:1000) for astrocytes.

    • Secondary Antibody Incubation: After washing, incubate sections with appropriate fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594) for 2 hours at room temperature.[2]

    • Mounting: Wash sections, mount onto slides, and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

  • Image Analysis:

    • Capture images of the cortex and hippocampus using a confocal or fluorescence microscope.

    • Quantify the immunoreactive area for Iba1 and GFAP using image analysis software (e.g., ImageJ).

Biochemical Analysis: Cytokine Measurement

ELISA or multiplex assays are used to quantify the levels of pro-inflammatory cytokines in brain homogenates.[13]

  • Brain Homogenate Preparation:

    • The frozen brain hemisphere (or specific regions like the hippocampus and cortex) is weighed.

    • Homogenize the tissue in an ice-cold lysis buffer containing protease inhibitors.[4][14]

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.[4][14]

    • Collect the supernatant for analysis.

    • Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

  • ELISA/Multiplex Assay:

    • Use commercially available ELISA or multiplex kits for mouse TNF-α and IL-1β.

    • Follow the manufacturer's protocol to measure cytokine concentrations in the brain homogenates.[13]

    • Normalize cytokine levels to the total protein concentration and express as pg/mg of total protein.[14]

Data Presentation and Expected Outcomes

All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.

G cluster_intervention Intervention cluster_mechanism Mechanism cluster_outcome Expected Outcomes intervention This compound Administration inhibition Inhibition of CD40-CD40L Interaction intervention->inhibition reduction_inflammation Reduced Glial Activation & Pro-inflammatory Cytokines inhibition->reduction_inflammation outcome_pathology Decreased Neuroinflammation (↓ Iba1, GFAP, TNF-α, IL-1β) reduction_inflammation->outcome_pathology outcome_behavior Improved Cognitive Function (↓ Escape Latency, ↑ Target Quadrant Time) reduction_inflammation->outcome_behavior

Caption: Logical Relationship of Intervention and Expected Outcomes.

Table 1: Expected Outcomes of Morris Water Maze

GroupEscape Latency (s)Time in Target Quadrant (%)
Wild-type + VehicleLowHigh
APP/PS1 + VehicleHighLow
APP/PS1 + this compound (Low)ReducedIncreased
APP/PS1 + this compound (High)Significantly ReducedSignificantly Increased

Table 2: Expected Outcomes of Neuroinflammation Markers

GroupIba1 Immunoreactivity (%)GFAP Immunoreactivity (%)TNF-α (pg/mg protein)IL-1β (pg/mg protein)
Wild-type + VehicleLowLowLowLow
APP/PS1 + VehicleHighHighHighHigh
APP/PS1 + this compound (Low)ReducedReducedReducedReduced
APP/PS1 + this compound (High)Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Conclusion

The protocols detailed in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound as a potential therapeutic for Alzheimer's disease. By focusing on the modulation of the CD40-CD40L neuroinflammatory pathway, these studies can provide critical preclinical data on the compound's ability to mitigate key pathological features and improve cognitive outcomes. Positive results from these experiments would strongly support the further development of this compound for the treatment of neurodegenerative disorders.

References

Application Note: Protocol for Assessing the Effect of DRI-C21041 on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DRI-C21041 is a small-molecule inhibitor of the CD40-CD40L costimulatory interaction, a critical pathway in immune activation.[1][2][3][4] By blocking this interaction, this compound has demonstrated immunomodulatory effects in preclinical models of islet transplantation and type 1 diabetes, where it reduces immune cell infiltration.[1][3][4] A key mechanism underlying these effects is likely the modulation of cytokine production. The CD40-CD40L signaling pathway is known to activate downstream transcription factors such as NF-κB, which drives the expression of numerous pro-inflammatory cytokines.[1] This protocol provides a detailed methodology to assess the in vitro effect of this compound on the production of key cytokines by human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Data Presentation

The following tables summarize hypothetical quantitative data on the effect of this compound on cytokine production by LPS-stimulated PBMCs.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production (pg/mL) in LPS-Stimulated PBMCs

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control (Unstimulated)25.3 ± 5.115.8 ± 3.210.2 ± 2.5
Vehicle Control + LPS (100 ng/mL)1580.6 ± 120.42540.2 ± 210.7350.1 ± 45.3
This compound (1 µM) + LPS1250.4 ± 98.22100.5 ± 180.1280.6 ± 35.8
This compound (10 µM) + LPS750.1 ± 65.71320.8 ± 110.5175.4 ± 22.1
This compound (50 µM) + LPS350.8 ± 40.3680.3 ± 55.980.9 ± 15.6

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Anti-inflammatory Cytokine Production (pg/mL) in LPS-Stimulated PBMCs

Treatment GroupIL-10 (pg/mL)
Vehicle Control (Unstimulated)30.1 ± 6.5
Vehicle Control + LPS (100 ng/mL)550.7 ± 50.2
This compound (1 µM) + LPS540.2 ± 48.9
This compound (10 µM) + LPS565.8 ± 52.1
This compound (50 µM) + LPS580.4 ± 55.3

Data are presented as mean ± standard deviation.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[5]

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin (complete RPMI)[6]

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[7]

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets).

  • Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the cells by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in complete RPMI medium.

  • Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).

In Vitro Assessment of this compound on Cytokine Production

This protocol describes the treatment of PBMCs with this compound followed by stimulation with LPS to induce cytokine production.

Materials:

  • Isolated human PBMCs

  • Complete RPMI medium

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli[6]

  • 96-well cell culture plates

  • Vehicle control (DMSO)

Procedure:

  • Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.[7]

  • Prepare serial dilutions of this compound in complete RPMI medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

  • Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.

  • Prepare a working solution of LPS in complete RPMI medium.

  • Add 50 µL of the LPS solution to the stimulated wells to achieve a final concentration of 100 ng/mL. Add 50 µL of complete RPMI medium to the unstimulated control wells.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[8]

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the cell culture supernatants for cytokine analysis. Store supernatants at -80°C until further analysis.

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the quantification of secreted cytokines in the cell culture supernatants using ELISA.

Materials:

  • ELISA kits for human TNF-α, IL-6, IL-1β, and IL-10

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add the standards and diluted supernatants to the wells.

  • Incubate with the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Mandatory Visualizations

Signaling Pathway Diagram

DRI_C21041_Signaling_Pathway cluster_cell Antigen Presenting Cell cluster_tcell T Cell CD40 CD40 TRAF TRAF Adapter Proteins CD40->TRAF CD40L CD40L CD40L->CD40 Interaction DRI_C21041 This compound DRI_C21041->CD40L Inhibition IKK IKK Complex TRAF->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription

Caption: this compound inhibits the CD40-CD40L interaction, blocking downstream NF-κB signaling.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis PBMC_Isolation 1. Isolate PBMCs from Whole Blood Cell_Seeding 2. Seed PBMCs in 96-well plate PBMC_Isolation->Cell_Seeding Compound_Addition 3. Add this compound or Vehicle Cell_Seeding->Compound_Addition LPS_Stimulation 4. Stimulate with LPS Compound_Addition->LPS_Stimulation Incubation 5. Incubate for 24h LPS_Stimulation->Incubation Supernatant_Collection 6. Collect Supernatants Incubation->Supernatant_Collection ELISA 7. Measure Cytokines (ELISA) Supernatant_Collection->ELISA Data_Analysis 8. Analyze Data ELISA->Data_Analysis

Caption: Workflow for assessing this compound's effect on cytokine production in PBMCs.

References

Troubleshooting & Optimization

DRI-C21041 solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides frequently asked questions (FAQs) and troubleshooting advice regarding the solubility and stability of DRI-C21041 in aqueous solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Researchers should empirically determine the solubility in their specific buffer system of choice. A general protocol for determining solubility is provided below.

Q2: How should I prepare stock solutions of this compound?

A2: Due to its presumed low aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous buffer of choice.

  • Recommended Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices for creating initial stock solutions of hydrophobic compounds.

  • Procedure:

    • Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Ensure the compound is fully dissolved by gentle vortexing or sonication.

    • For your experiment, dilute the DMSO stock solution into your aqueous experimental buffer.

  • Important Consideration: Be mindful of the final concentration of the organic solvent in your aqueous solution, as high concentrations can affect experimental results. It is best practice to keep the final DMSO concentration below 0.5%. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Q3: What is the stability of this compound in aqueous solutions?

A3: There is limited public data on the chemical stability of this compound in aqueous solutions. One study in mice determined its in-vivo plasma half-life to be approximately 10.8 hours, which indicates a reasonable level of metabolic stability.[2] However, this does not directly translate to its stability in an in-vitro aqueous buffer.

The stability of this compound in solution can be influenced by several factors including pH, temperature, and light exposure. It is recommended to prepare fresh aqueous solutions for each experiment. If storage of aqueous solutions is necessary, they should be stored at -20°C or -80°C for short periods. Researchers should validate the stability under their specific experimental and storage conditions.

Q4: How should I store the solid compound and stock solutions?

A4:

  • Solid Compound: Store the solid form of this compound as recommended by the supplier, which is typically at -20°C, protected from light and moisture.

  • Organic Stock Solutions (e.g., in DMSO): For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stocks are generally stable for several months.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation observed when diluting the organic stock into aqueous buffer. The solubility limit of this compound in the aqueous buffer has been exceeded.• Increase the concentration of the organic stock so a smaller volume is needed for dilution.• Decrease the final concentration of this compound in the aqueous solution.• Incorporate a solubilizing agent (e.g., HPβCD, Tween® 80, or Cremophor® EL) into the aqueous buffer. The appropriate agent and concentration will need to be optimized for your specific assay.• Perform a serial dilution.
Inconsistent or non-reproducible experimental results. The compound may be degrading in the aqueous solution over the course of the experiment.• Prepare fresh aqueous solutions immediately before each experiment.• Minimize the time the compound is in the aqueous buffer before use.• Perform a time-course experiment to assess the stability of this compound in your experimental buffer at the working temperature. Analyze samples at different time points using HPLC to check for degradation.• Ensure consistent and proper storage of stock solutions.
Difficulty dissolving the solid compound in the initial organic solvent. The compound may require more energy to dissolve.• Gently warm the solution (e.g., to 37°C).• Use a bath sonicator to aid dissolution.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a general method for determining the solubility of this compound.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator should be used.

  • Separation: After equilibration, let the solution stand to allow undissolved material to settle. Centrifuge the sample at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining solid.

  • Sampling: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol) and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Assessment of Aqueous Stability

This protocol outlines a general approach to evaluate the stability of this compound in an aqueous solution.

  • Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration (below its solubility limit).

  • Incubation: Aliquot the solution into several vials and incubate them under the desired test conditions (e.g., 4°C, room temperature, 37°C). Protect from light if necessary.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each condition.

  • Analysis: Immediately analyze the sample by a stability-indicating method, such as reverse-phase HPLC.

  • Evaluation: Compare the peak area of the parent this compound compound at each time point to the initial (time 0) sample. A decrease in the parent peak area or the appearance of new peaks suggests degradation. The percentage of this compound remaining at each time point can be calculated.

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment s1 Add excess this compound to aqueous buffer s2 Equilibrate for 24-48h (Constant Temp. & Agitation) s1->s2 s3 Centrifuge to pellet undissolved solid s2->s3 s4 Collect supernatant s3->s4 s5 Quantify concentration (e.g., HPLC, LC-MS) s4->s5 st1 Prepare solution of known concentration in buffer st2 Incubate under test conditions (Temp, Light) st1->st2 st3 Sample at various time points (t=0, 2, 4...h) st2->st3 st4 Analyze by stability-indicating method (e.g., HPLC) st3->st4 st5 Compare parent peak area to t=0 st4->st5

Caption: Workflow for determining the solubility and stability of this compound.

References

Technical Support Center: Optimizing DRI-C21041 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of DRI-C21041 in in vitro experiments. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a small-molecule inhibitor designed to block the costimulatory protein-protein interaction between CD40 and its ligand, CD40L (CD154).[1][2] This interaction is a critical checkpoint in the immune system, and its inhibition can prevent the activation of immune responses.[3] this compound is believed to bind to CD40L, thereby preventing it from engaging with the CD40 receptor on antigen-presenting cells.[1] This blockade disrupts downstream signaling pathways, such as the activation of NF-κB, which is crucial for T-cell expansion and inflammation.[1]

Q2: What is a typical starting concentration range for this compound in a new in vitro assay?

Based on published data, a sensible starting point for a dose-response experiment would be a 10-point serial dilution spanning from 100 µM down to the nanomolar range. For many cell-based assays, inhibitors are often effective at concentrations below 10 µM to avoid non-specific effects.[4] Given that this compound has shown cellular IC50 values between 10-14 µM for inhibiting NF-κB activation and B-cell activation, a top concentration of 50-100 µM is reasonable to establish a full dose-response curve.[1]

Q3: My IC50 in a cell-based assay is significantly higher than the reported biochemical IC50. Is this normal?

Yes, this is a common observation. The biochemical IC50 of this compound for inhibiting CD40-CD40L binding in a cell-free ELISA is 87 nM.[1] In contrast, its IC50 in cell-based assays, such as inhibiting NF-κB activation, is around 10.3 µM.[1] This discrepancy is expected because, in a cellular environment, factors like cell membrane permeability, compound stability in culture media, and the presence of intracellular ATP can necessitate higher concentrations to achieve the same level of target engagement seen in a purified, biochemical system.[4][5]

Q4: How should I assess the cytotoxicity of this compound in my cell line?

It is crucial to determine the concentration at which this compound becomes toxic to your specific cell line to distinguish between targeted inhibition and general toxicity. This can be done by running a parallel dose-response experiment using a cell viability assay (e.g., MTT, MTS, or a Caspase-Glo 3/7 assay for apoptosis).[6] The concentration range should be the same as, or even exceed, the range used for your primary functional assay. The goal is to find a concentration window where this compound effectively inhibits the CD40-CD40L pathway without significantly reducing cell viability.

Q5: What are potential off-target effects and how can I control for them?

Off-target effects occur when a small molecule interacts with proteins other than its intended target, which can lead to misleading results.[7] While this compound has been shown to be over 30-fold more selective for CD40-CD40L compared to other TNF superfamily interactions, it is good practice to include controls.[1]

  • Negative Control: Use a structurally similar but inactive molecule, if available.

  • Orthogonal Approach: Use a different inhibitor targeting the same pathway (e.g., an anti-CD40L antibody) to see if it produces the same phenotype.[4]

  • Rescue Experiment: If possible, overexpressing the target (CD40L) might rescue the phenotype, confirming on-target activity.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound across different assay formats.

Assay TypeSystemIC50 ValueReference
Cell-Free ELISAPurified CD40-CD40L Binding87 nM[1]
Cell-Based AssayCD40L-induced NF-κB Activation (Biosensor Cells)10.3 µM[1]
Cell-Based AssayPrimary Human B Lymphocyte Activation13.2 µM[1]

Visualized Guides and Workflows

Signaling Pathway Inhibition

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell CD40 CD40 Receptor Activation Downstream Signaling (e.g., NF-κB Activation) CD40->Activation Signal Transduction CD40L CD40 Ligand (CD154) CD40L->CD40 Binding DRI This compound DRI->CD40L Response Immune Response (Activation, Proliferation) Activation->Response G Start Define Assay & Cell System DoseResponse Prepare 10-Point Serial Dilution (e.g., 100 µM to 5 nM) Start->DoseResponse Split DoseResponse->Split OnTarget Perform Primary Assay (e.g., NF-κB Reporter, Cytokine ELISA) Split->OnTarget Cytotox Perform Viability Assay (e.g., MTT, Caspase-Glo) Split->Cytotox Analyze Analyze Data: Plot Dose-Response Curves Calculate IC50 and CC50 OnTarget->Analyze Cytotox->Analyze Decision Determine Therapeutic Window (IC50 << CC50) Analyze->Decision Optimal Select Optimal Concentration Range for Future Experiments Decision->Optimal Yes Troubleshoot Troubleshoot Assay (See Guide Below) Decision->Troubleshoot No G Start Unexpected Result Observed Q_Activity Is activity lower than expected? Start->Q_Activity A_Activity_Yes Possible Causes: - Concentration too low - Poor solubility - Compound degradation Q_Activity->A_Activity_Yes Yes Q_Toxicity Is unexpected cytotoxicity observed? Q_Activity->Q_Toxicity No Sol_Activity Solutions: - Increase concentration range - Check solvent compatibility - Use fresh compound stock A_Activity_Yes->Sol_Activity A_Toxicity_Yes Possible Causes: - Concentration too high - Off-target effects - Solvent toxicity Q_Toxicity->A_Toxicity_Yes Yes Q_Variability Is there high variability? Q_Toxicity->Q_Variability No Sol_Toxicity Solutions: - Lower concentration range - Run solvent-only controls - Confirm with orthogonal inhibitor A_Toxicity_Yes->Sol_Toxicity A_Variability_Yes Possible Causes: - Compound precipitation - Inconsistent cell seeding - Inadequate mixing Q_Variability->A_Variability_Yes Yes End Consult Further Documentation Q_Variability->End No Sol_Variability Solutions: - Visually inspect wells - Optimize cell plating - Ensure thorough mixing steps A_Variability_Yes->Sol_Variability

References

common issues with DRI-C21041 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DRI-C21041 in animal studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction.[1] It functions by binding to CD40L (also known as CD154), preventing it from interacting with its receptor, CD40.[1] This blockade disrupts a key signaling pathway required for T-cell activation, B-cell differentiation, and the overall adaptive immune response. By inhibiting this pathway, this compound exerts an immunosuppressive effect, making it a candidate for studies in transplantation and autoimmune diseases.[1][2][3] The central role of the CD40L signaling pathway in generating pro-inflammatory responses makes it an attractive target for therapeutic intervention.[4]

2. In which animal models has this compound been shown to be effective?

This compound has demonstrated efficacy in murine models of islet transplantation and type 1 diabetes.[1] Specifically, it has been shown to prolong the survival of islet allografts in mouse models of islet transplantation and prevent the onset of autoimmune diabetes in non-obese diabetic (NOD) mice.[1]

3. What is the recommended vehicle for in vivo administration of this compound?

For subcutaneous administration in mice, this compound has been formulated in a 20% HPβCD (hydroxypropyl-β-cyclodextrin) vehicle.[5] The use of this vehicle suggests that the compound may have limited aqueous solubility, and proper formulation is critical for bioavailability.

4. Are there any known toxicities or common adverse effects of this compound in animal studies?

The published literature on this compound does not specify any compound-specific toxicities or adverse effects. For promising related compounds, a lack of cytotoxicity has been confirmed in vitro.[3][6][7] However, as an immunosuppressive agent, it is crucial to monitor animals for signs of infection. Historically, early monoclonal antibody inhibitors of CD40L were associated with thromboembolic events.[8] While the mechanism for this with antibodies (Fc-mediated platelet activation) is not applicable to a small molecule like this compound, it is still advisable to monitor for any signs of thrombosis as a general precaution when targeting this pathway.

Troubleshooting Guides

Issue 1: Difficulty with Compound Formulation and Administration
  • Problem: The compound is not dissolving properly or is precipitating out of solution.

  • Possible Cause: this compound likely has poor aqueous solubility, requiring a specific vehicle for in vivo use.

  • Solution:

    • Use the recommended vehicle: Prepare a 20% solution of hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.

    • Proper dissolution technique: Gradually add the powdered this compound to the vehicle while vortexing or sonicating to ensure complete dissolution.

    • Fresh preparation: It is recommended to prepare the formulation fresh before each administration to avoid potential stability issues.

    • Visual inspection: Before injection, visually inspect the solution to ensure it is clear and free of any precipitate.

Issue 2: Lack of Efficacy in Animal Model
  • Problem: The expected therapeutic effect (e.g., prolonged graft survival) is not being observed.

  • Possible Causes:

    • Suboptimal dosing or administration schedule.

    • Issues with the animal model itself.

    • Compound degradation.

  • Troubleshooting Steps:

    • Verify Dose and Schedule: In murine islet transplantation models, a dose of 12.5 mg/kg administered subcutaneously twice daily (b.i.d.) has been shown to be effective.[5] Ensure that the dose calculations and administration frequency are accurate.

    • Confirm Compound Integrity: If possible, verify the purity and integrity of your batch of this compound using analytical methods such as HPLC.

    • Review Animal Model: Ensure that the animal model is appropriate and has been validated. For example, in transplantation studies, the degree of MHC mismatch can significantly impact the required level of immunosuppression.

    • Pharmacokinetic Considerations: Be aware of the compound's pharmacokinetic profile. A single 30 mg/kg subcutaneous dose in mice follows a standard one-compartment model with first-order absorption and elimination.[5] The twice-daily dosing regimen is likely necessary to maintain therapeutic concentrations.

Issue 3: Unexpected Adverse Events or Animal Morbidity
  • Problem: Animals are showing signs of distress, weight loss, or other unexpected symptoms.

  • Possible Causes:

    • Immunosuppression-related infections.

    • Off-target effects (though none have been specifically reported for this compound).

    • Vehicle-related effects.

  • Troubleshooting and Monitoring:

    • Monitor for Infections: Due to its immunosuppressive mechanism of action, animals treated with this compound may be more susceptible to opportunistic infections. House animals in a clean facility and monitor for any signs of illness.

    • Include a Vehicle Control Group: Always include a control group that receives the vehicle (20% HPβCD) only. This will help to distinguish between effects caused by the compound and those caused by the vehicle or the administration procedure itself.

    • Baseline Health Monitoring: Conduct regular health monitoring, including body weight measurements and clinical observations.

    • Hematological Monitoring: Consider performing complete blood counts (CBCs) to monitor for any significant changes in immune cell populations.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Efficacy of this compound

Assay TypeTarget/ModelIC50 / Effective DoseReference
Cell-free ELISACD40-CD40L Binding87 nM[1]
Cell-based AssayNF-κB Biosensor Cells10.3 µM[5]
Cell-based AssayPrimary Human B Lymphocytes13.2 µM[5]
Animal ModelMurine Islet Allograft12.5 mg/kg b.i.d., s.c.[5]
Animal ModelNOD Mice (Diabetes Prevention)12.5 mg/kg b.i.d., s.c.[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAnimal ModelDosingReference
Dose 30 mg/kgC57BL/6 (male and female)Single, subcutaneous[5]
Model Fit One compartment, first-order absorption and eliminationC57BL/6 (male and female)Single, subcutaneous[5]

(Specific pharmacokinetic values such as Cmax, Tmax, and half-life are not detailed in the provided search results but are represented by a concentration-time profile in the source publication.)

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Murine Model

  • Preparation of Formulation:

    • Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.

    • Weigh the required amount of this compound and add it to the 20% HPβCD vehicle to achieve the desired final concentration for dosing (e.g., for a 12.5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 3.125 mg/mL).

    • Vortex or sonicate the mixture until the compound is fully dissolved.

    • Visually inspect the solution for clarity before use. Prepare fresh daily.

  • Animal Dosing:

    • Use an appropriate animal model (e.g., C57BL/6 mice for transplantation studies).

    • Administer the formulated this compound via subcutaneous (s.c.) injection.

    • The recommended effective dose is 12.5 mg/kg, administered twice daily (b.i.d.).

    • A control group receiving only the 20% HPβCD vehicle should be included in the study design.

Visualizations

DRI_C21041_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell CD40 CD40 Activation Immune Cell Activation (T-Cell & B-Cell) CD40->Activation TCR TCR CD40L CD40L TCR->CD40L Antigen Recognition CD40L->CD40 Co-stimulatory Signal DRI_C21041 This compound DRI_C21041->Blockade Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_DRI_C21041 cluster_prep Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Formulation Prepare this compound in 20% HPβCD Vehicle Dosing Administer 12.5 mg/kg s.c. b.i.d. to Animal Model Formulation->Dosing Controls Administer Vehicle to Control Group Formulation->Controls Health_Monitoring Daily Health & Weight Checks Dosing->Health_Monitoring Controls->Health_Monitoring Efficacy_Endpoint Assess Primary Endpoint (e.g., Graft Survival, Diabetes Onset) Health_Monitoring->Efficacy_Endpoint Toxicity_Analysis Monitor for Adverse Events Health_Monitoring->Toxicity_Analysis

Caption: General experimental workflow for this compound in vivo studies.

References

troubleshooting inconsistent results with DRI-C21041

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DRI-C21041, a small-molecule inhibitor of the CD40/CD40L interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small-molecule inhibitor that targets the interaction between CD40 and CD40 Ligand (CD40L or CD154).[1][2] By binding to CD40L, it blocks the CD40/CD40L signaling pathway, which is a critical co-stimulatory pathway in the immune system.[3][4] This inhibition prevents downstream events such as B-cell activation and proliferation, and the activation of the NF-κB signaling pathway.[1][2]

Q2: What are the key experimental applications of this compound?

This compound has been utilized in both in vitro and in vivo research settings. Its primary application is as an immunosuppressive agent. Notably, it has been effective in prolonging the survival of islet allografts in murine models of pancreatic islet transplantation and in preventing the onset of type 1 diabetes in non-obese diabetic (NOD) mice.[3][5][6]

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system. The following values have been reported:

Assay TypeIC50 ValueReference
CD40/CD40L Interaction Assay0.31 µM[1][2]
Cell-Free ELISA (CD40-CD40L binding)87 nM[3]
NF-κB Biosensor Cells10.3 µM[3]
Primary Human B Lymphocytes13.2 µM[3]

Troubleshooting Guide for Inconsistent Results

Problem 1: Higher than expected IC50 value or loss of inhibitory activity.

This is a common issue that can arise from several factors related to compound handling and the experimental setup.

Possible Causes and Solutions:

CauseRecommended Action
Compound Degradation This compound stock solutions should be stored properly. For long-term storage, aliquoting and storing at -80°C for up to 6 months is recommended. For short-term storage, -20°C for up to 1 month is advised.[7] Avoid repeated freeze-thaw cycles.
Solubility Issues Ensure complete solubilization of the compound. For in vivo studies, this compound has been successfully administered in a 20% HPβCD vehicle.[3] For in vitro assays, prepare a high-concentration stock in an appropriate solvent (e.g., DMSO) and then dilute to the final concentration in your assay medium. Test the solubility of the compound in your specific medium.
Cell-Based Assay Variability Use cells at a consistent passage number and density. Ensure cell viability is high. Variations in cell lines or primary cells from different donors can contribute to differing results.
Assay Component Interference Components of your assay medium (e.g., serum proteins) may interact with the compound. Consider optimizing assay conditions, such as serum concentration.
Problem 2: High variability between replicate experiments.

Variability can obscure the true effect of the compound. A systematic approach can help identify the source of the inconsistency.

Troubleshooting Workflow:

G cluster_start Start: Inconsistent Results Observed cluster_compound Compound Integrity cluster_invitro In Vitro Assay Parameters cluster_invivo In Vivo Model Parameters cluster_analysis Data Analysis and Interpretation cluster_end Resolution Start High variability in this compound experiments CheckStorage Verify storage conditions (-80°C long-term) Start->CheckStorage CheckCells Standardize cell passage, density, and viability Start->CheckCells CheckDosing Ensure accurate dosing and administration route Start->CheckDosing CheckSolubility Confirm complete solubilization (e.g., in 20% HPβCD for in vivo) CheckStorage->CheckSolubility ReviewAnalysis Re-evaluate data processing and statistical methods CheckSolubility->ReviewAnalysis CheckReagents Validate assay reagents and media components CheckCells->CheckReagents CheckReagents->ReviewAnalysis CheckModel Assess animal model consistency (age, sex, strain) CheckDosing->CheckModel CheckModel->ReviewAnalysis End Consistent Results Achieved ReviewAnalysis->End G cluster_cells Cellular Interaction cluster_interaction Molecular Interaction cluster_inhibition Inhibition cluster_downstream Downstream Signaling TCell T Helper Cell CD40L CD40L APC Antigen-Presenting Cell (e.g., B Cell) CD40 CD40 CD40L->CD40 Interaction Activation B-Cell Activation, Proliferation, NF-κB Activation CD40->Activation Leads to DRI This compound DRI->CD40L Binds to

References

potential off-target effects of DRI-C21041

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DRI-C21041.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

This compound is a small molecule inhibitor of the CD40-CD40L protein-protein interaction.[1][2] It has been shown to be selective for this interaction with greater than 30-fold selectivity against other TNF superfamily protein-protein interactions, namely OX40-OX40L, BAFFR-BAFF, and TNF-R1–TNFα. Lack of general cytotoxicity has also been confirmed at effective concentrations.

Q2: Have any specific off-target effects of this compound been identified?

Currently, there is no publicly available data detailing specific off-target effects of this compound. Preclinical studies have focused on its on-target efficacy in preventing islet allograft rejection in models of type 1 diabetes.[1][2]

Q3: What are off-target effects and why are they a concern?

Off-target effects occur when a drug or small molecule interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of issues, including:

  • Cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or other adverse effects.

  • Unforeseen side effects in a clinical setting.

It is crucial to investigate and understand the potential for off-target effects to ensure the validity of research findings and the safety of potential therapeutics.

Q4: At what concentrations are off-target effects more likely to be observed?

Off-target effects are generally more likely to occur at higher concentrations of a small molecule inhibitor. It is recommended to use the lowest concentration of this compound that achieves the desired biological effect in your experiments to minimize the risk of off-target interactions. As a general guideline, inhibitors that are only effective in cellular assays at concentrations greater than 10 µM are more likely to be acting non-specifically.[3]

Troubleshooting Guides

This section provides guidance on how to approach unexpected experimental results that may indicate potential off-target effects of this compound.

Issue 1: Unexpected or inconsistent cellular phenotype observed.

Possible Cause: The observed phenotype may be a result of this compound interacting with an unintended target in your cellular model.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Verify that this compound is engaging its intended target, CD40L, in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.

  • Use a Structurally Unrelated Inhibitor: If available, use a different small molecule inhibitor of the CD40-CD40L interaction with a distinct chemical scaffold. If this second inhibitor does not reproduce the phenotype, it increases the likelihood of an off-target effect with this compound.

  • Perform a Dose-Response Analysis: A clear and consistent dose-response relationship can be indicative of a specific effect. Off-target effects may appear only at higher concentrations.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of CD40L. If the phenotype of CD40L knockdown/knockout does not match the phenotype observed with this compound treatment, this strongly suggests an off-target effect.

Issue 2: Discrepancy between biochemical/in vitro data and cell-based assay results.

Possible Cause: this compound may have off-target effects in the complex cellular environment that are not apparent in a purified in vitro system.

Troubleshooting Steps:

  • Assess Cell Permeability: Ensure that this compound is effectively penetrating the cell membrane to reach its target.

  • Investigate Compound Stability: Verify the stability of this compound in your cell culture media over the time course of your experiment. Degradation products could have their own biological activities.

  • Broad-Spectrum Off-Target Screening: To identify potential off-target interactions, consider performing a broad-spectrum kinase panel screening or a chemical proteomics study.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table illustrates how data from an in vitro kinase panel screen would be presented to assess the selectivity of this compound. Note that this data is for illustrative purposes only.

Kinase TargetIC50 (nM)Fold Selectivity vs. CD40-CD40L (IC50 = 87 nM)
CD40-CD40L Interaction 87 1
Kinase A>10,000>115
Kinase B1,50017
Kinase C>10,000>115
Kinase D8,50098
Kinase E>10,000>115

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its target protein, CD40L, in a cellular context.

Methodology:

  • Cell Treatment: Treat your cells of interest with either vehicle control (e.g., DMSO) or a desired concentration of this compound for a specified time.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Aggregated Protein: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Analyze the amount of soluble CD40L remaining in the supernatant by Western blotting.

  • Data Analysis: A positive target engagement is indicated by a shift in the melting curve, where CD40L remains soluble at higher temperatures in the presence of this compound compared to the vehicle control.

Protocol 2: In Vitro Kinase Profiling

Objective: To assess the selectivity of this compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound.

  • Kinase Reactions: In a multi-well plate, set up kinase reactions containing a specific kinase, its substrate, ATP (often radiolabeled), and a concentration of this compound.

  • Incubation: Allow the kinase reactions to proceed for a set amount of time.

  • Detection of Activity: Measure the amount of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound and determine the IC50 value for each interaction.

Visualizations

DRI_C21041_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell CD40 CD40 Activation Immune Activation CD40->Activation Signal Transduction CD40L CD40L CD40L->CD40 Binding DRI_C21041 This compound DRI_C21041->CD40L Inhibition

Caption: Intended signaling pathway of this compound.

Off_Target_Workflow A Unexpected Phenotype Observed B Confirm On-Target Engagement (e.g., CETSA) A->B C Dose-Response & Structurally Different Inhibitor B->C D Genetic Validation (e.g., siRNA, CRISPR) C->D E Phenotype Confirmed to be On-Target D->E Phenotype Matches F Off-Target Effect Suspected D->F Phenotype Mismatch G Broad-Spectrum Screening (Kinase Panel, Proteomics) F->G H Identify Potential Off-Targets G->H

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: DRI-C21041 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the small molecule inhibitor DRI-C21041 in in vivo experiments. The information is compiled from preclinical studies and general best practices in preclinical toxicology.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction.[1] It functions by binding to CD40L, thereby preventing its interaction with the CD40 receptor.[1] This blockade disrupts a critical immune checkpoint, leading to immunosuppressive effects.[1]

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: In published preclinical studies, this compound has been successfully administered subcutaneously (s.c.) using a 20% HPβCD (hydroxypropyl-β-cyclodextrin) vehicle.[1]

Q3: What are the reported effective doses of this compound in mouse models?

A3: Effective doses in mouse models of islet transplantation and type 1 diabetes prevention have ranged from 10 mg/kg to 12.5 mg/kg, administered twice daily (b.i.d.).[1] A dose-dependency has been observed, with higher doses showing more significant prolongation of graft survival.[1]

Q4: Have any adverse effects or toxicity been reported for this compound in vivo?

A4: The primary publication on this compound focuses on its efficacy and does not explicitly detail any observed toxicity at the tested doses.[1] However, as an immunomodulatory agent, careful monitoring for potential side effects is crucial. General concerns with immunosuppressive agents can include an increased risk of infections.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy - Suboptimal Dosing: The administered dose may be too low for the specific animal model or disease state. - Inadequate Drug Exposure: Issues with formulation or administration route may lead to poor bioavailability. - Compound Instability: Improper storage or handling of this compound could lead to degradation.- Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose for your model.[1] - Pharmacokinetic (PK) Analysis: Perform a PK study to assess the concentration-time profile of this compound in plasma.[1] - Verify Compound Integrity: Confirm the purity and stability of your this compound stock.
Signs of Systemic Toxicity (e.g., weight loss, lethargy, ruffled fur) - High Dose: The administered dose may be approaching the maximum tolerated dose (MTD). - Off-Target Effects: Although selective, high concentrations of the inhibitor could lead to off-target interactions. - Vehicle Toxicity: The vehicle itself may be causing adverse reactions.- Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity. - Monitor Organ Function: Collect blood for hematology and clinical chemistry analysis, and perform histopathological examination of key organs at the end of the study. - Vehicle Control Group: Always include a vehicle-only control group to differentiate compound effects from vehicle effects.[1]
Injection Site Reactions - High Concentration: The drug concentration in the formulation may be too high, causing local irritation. - pH of Formulation: The pH of the vehicle and drug solution may not be optimal for subcutaneous injection. - Contamination: The formulation or injection equipment may be contaminated.- Dilute Formulation: If possible, decrease the concentration and increase the injection volume. - Adjust pH: Ensure the pH of the formulation is within a physiologically acceptable range. - Aseptic Technique: Use sterile techniques for all formulation and administration procedures.

Experimental Protocols

In Vivo Efficacy Study in a Mouse Islet Allograft Model

This protocol is adapted from published studies on this compound.[1]

  • Animal Model: STZ-induced diabetic C57BL/6 mice are used as recipients for islet allografts from DBA/2 donors.

  • Drug Formulation: this compound is dissolved in a 20% HPβCD vehicle.

  • Dosing Regimen: this compound is administered subcutaneously (s.c.) at a dose of 12.5 mg/kg twice daily (b.i.d.).

  • Treatment Period: Treatment is initiated on day -1 relative to transplantation and continues until day 30 post-transplantation.

  • Monitoring:

    • Graft Function: Blood glucose levels are monitored regularly. Successful engraftment is defined as normoglycemia.

    • Graft Rejection: A return to hyperglycemia indicates graft rejection.

    • Animal Health: Body weight and clinical signs of toxicity are monitored throughout the study.

  • Control Groups:

    • Vehicle-treated group (20% HPβCD s.c.).

    • Positive control group (e.g., anti-CD40L monoclonal antibody, MR-1).

Pharmacokinetic (PK) Study

This protocol outlines a basic approach for assessing the pharmacokinetic profile of this compound.[1]

  • Animal Model: Male and female C57BL/6 mice.

  • Dosing: A single subcutaneous (s.c.) dose of 30 mg/kg this compound is administered.

  • Sample Collection: Blood samples are collected from a subset of animals at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: The plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Visualizations

DRI_C21041_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell cluster_Inhibitor Inhibition CD40 CD40 Immune Activation Immune Activation CD40L CD40L CD40L->CD40 Interaction CD40L->Immune Activation Leads to DRI_C21041 This compound DRI_C21041->CD40L Binds to DRI_C21041->Immune Activation Blocks

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vivo_Toxicity_Screening cluster_Dosing Dosing Phase cluster_Monitoring Monitoring Phase cluster_Endpoint_Analysis Endpoint Analysis Dose_Formulation Dose Formulation (e.g., 20% HPβCD) Animal_Dosing Animal Dosing (e.g., s.c., b.i.d.) Dose_Formulation->Animal_Dosing Clinical_Observations Clinical Observations (Daily) Animal_Dosing->Clinical_Observations Body_Weight Body Weight (Weekly) Animal_Dosing->Body_Weight Blood_Collection Blood Collection (Hematology & Chem) Body_Weight->Blood_Collection Necropsy Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology

Caption: General workflow for in vivo toxicity assessment.

References

DRI-C21041 Technical Support Center: A Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DRI-C21041. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and longevity of this compound in your experiments. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) addressing common challenges related to the degradation and proper storage of this small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific manufacturer recommendations should always be followed, general best practices for small molecule inhibitors suggest the following storage conditions to ensure stability:

FormStorage TemperatureDurationPackaging
Solid (Powder) -20°CUp to 3 yearsDesiccated, protected from light
4°CUp to 2 yearsDesiccated, protected from light
DMSO Stock Solution -20°CLong-termTightly sealed, amber vials, aliquoted
4°CShort-term (days to weeks)Tightly sealed, amber vials

Q2: How should I prepare stock solutions of this compound?

This compound is soluble in DMSO, with a reported solubility of 10 mM.[1] To prepare a stock solution, dissolve the compound in anhydrous DMSO. It is highly recommended to prepare small aliquots of the stock solution to minimize the number of freeze-thaw cycles and to prevent moisture absorption by the DMSO, which can lead to compound degradation.[2][3]

Q3: Can I store my this compound stock solution at room temperature?

Room temperature storage of this compound in DMSO is not recommended for extended periods. Some compounds can show signs of degradation at room temperature, which can affect the reproducibility of your experimental results.[4] For short-term use during an experiment, keep the vial on ice and protected from light.

Q4: How many times can I freeze-thaw my this compound stock solution?

While some studies have shown that many compounds are stable through multiple freeze-thaw cycles, it is a best practice to minimize them.[5] Aliquoting your stock solution into single-use volumes is the most effective way to avoid degradation that can be caused by repeated temperature changes.

Q5: My this compound was shipped at room temperature, but the datasheet recommends cold storage. Is it still viable?

It is common for small molecules to be shipped at ambient temperatures if they are considered stable for the duration of shipping. Upon receipt, you should immediately store the product at the recommended temperature (e.g., -20°C) for long-term stability.[6]

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected experimental results.

This is a common issue that can often be traced back to compound integrity.

Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Compound Degradation 1. Verify Storage: Confirm that both solid compound and DMSO stocks have been stored at the correct temperature and protected from light and moisture. 2. Prepare Fresh Stock: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from solid material. 3. Assess Purity: If possible, use analytical methods like HPLC to check the purity of the compound.
Precipitation in Aqueous Media 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer or cell culture medium is low enough to be tolerated by your assay and to keep the compound in solution (typically <0.5%).[3] 2. Modify Dilution Method: Instead of diluting the DMSO stock directly into your final aqueous solution, perform intermediate dilutions in DMSO first.[6] 3. Ensure Full Solubilization: After thawing a frozen stock, ensure the compound is fully redissolved by vortexing before use.
Incorrect Concentration 1. Recalculate Dilutions: Double-check all calculations for preparing stock and working solutions. 2. Calibrate Pipettes: Ensure that the pipettes used for dilutions are properly calibrated.
Issue 2: Precipitate observed in the DMSO stock solution after thawing.

Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Incomplete Solubilization 1. Vortex Thoroughly: After bringing the vial to room temperature, vortex the solution to ensure the compound is fully redissolved. 2. Gentle Warming: If necessary, gently warm the vial to aid in solubilization, but avoid excessive heat.
Moisture Contamination 1. Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO for preparing stock solutions.[2] 2. Proper Handling: Minimize the time the stock vial is open to the atmosphere to prevent moisture absorption.

Experimental Protocols & Visualizations

Protocol: Assessing Compound Stability in DMSO

This protocol provides a general framework for evaluating the stability of your this compound stock solution over time.

  • Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Prepare several small aliquots in amber, tightly sealed vials.

  • Storage Conditions: Store the aliquots at different temperatures to be tested (e.g., -20°C, 4°C, and room temperature).

  • Time Points: At designated time points (e.g., 1 week, 1 month, 3 months), take one aliquot from each storage condition for analysis.

  • Analysis: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the compound in each sample. Compare the results to a freshly prepared standard to quantify any degradation.

G cluster_0 Experimental Workflow: Compound Stability Assessment prep Prepare 10 mM This compound Stock in Anhydrous DMSO aliquot Aliquot into Amber Vials prep->aliquot storage Store at Different Temperatures (-20°C, 4°C, RT) aliquot->storage timepoints Analyze at Time Points (T=0, 1, 2...) storage->timepoints hplc HPLC Analysis for Purity timepoints->hplc compare Compare to Fresh Standard hplc->compare results Determine Degradation Rate compare->results

Workflow for assessing the stability of this compound.
Signaling Pathway: Mechanism of Action of this compound

This compound is an inhibitor of the CD40-CD40L interaction. This interaction is a critical co-stimulatory signal in the immune response, particularly for the activation of B cells and other antigen-presenting cells by T cells. By blocking this interaction, this compound can inhibit downstream signaling pathways, such as the activation of NF-κB, which leads to a reduction in B-cell activation and proliferation.[7]

G cluster_1 This compound Mechanism of Action CD40L CD40L (on T-Cell) CD40 CD40 (on B-Cell) CD40L->CD40 Interaction NFkB NF-κB Pathway Activation CD40->NFkB DRI_C21041 This compound DRI_C21041->CD40L Inhibits B_Cell_Activation B-Cell Activation & Proliferation NFkB->B_Cell_Activation

Inhibition of the CD40-CD40L pathway by this compound.

References

interpreting unexpected outcomes in DRI-C21041 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DRI-C21041, a small-molecule inhibitor of the CD40-CD40L interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small-molecule inhibitor that targets the interaction between CD40L (CD154) on activated T cells and CD40 on antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells.[1][2] By binding to CD40L, this compound blocks this critical co-stimulatory signal, which is essential for T cell activation, B cell proliferation and differentiation, and cytokine production.[2][3] This inhibition leads to an immunosuppressive effect.[4]

Q2: In what experimental models has this compound shown efficacy?

A2: this compound has demonstrated significant efficacy in murine models of islet transplantation and autoimmune type 1 diabetes (T1D).[1][5] Specifically, it has been shown to prolong the survival of islet allografts in both kidney subcapsular and anterior chamber of the eye (ACE) transplantation models.[1] In female NOD mice, a model for T1D, treatment with this compound reduced the incidence of diabetes.[5][6]

Q3: What is the selectivity profile of this compound?

A3: this compound has been shown to be selective for the CD40-CD40L interaction. It exhibits greater than 30-fold selectivity against other TNF superfamily protein-protein interactions, including OX40-OX40L, BAFFR-BAFF, and TNF-R1–TNFα.[1]

Troubleshooting Guide for Unexpected Outcomes

Issue 1: Lower than expected efficacy in an in vivo model.

  • Q: My in vivo experiment with this compound is showing minimal or no effect on the immune response. What are the potential causes?

    • A: Insufficient Dosing or Bioavailability: Ensure that the dosage and administration route are appropriate for your model. This compound has a reported half-life of approximately 10.8 hours in C57BL/6 mice when administered subcutaneously at 30 mg/kg.[1] Dosing frequency should be adjusted accordingly. For example, in islet allograft models, a twice-daily (b.i.d.) administration has been shown to be effective.[1]

    • A: Vehicle Formulation: The solubility and stability of this compound can be influenced by the vehicle. A 20% HPβCD (hydroxypropyl-β-cyclodextrin) solution has been successfully used for subcutaneous administration.[1] If you are using a different vehicle, consider performing a preliminary pharmacokinetic study to ensure adequate exposure.

    • A: Model-Specific Differences: The efficacy of this compound can vary between different experimental models and mouse strains. The immune response kinetics in your model may require an adjusted treatment window.

Issue 2: Inconsistent results in cell-based assays.

  • Q: I am observing high variability in my IC50 values for this compound in an NF-κB reporter assay. What could be the cause?

    • A: Cell Passage Number and Health: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered signaling responses. Ensure cells are healthy and have high viability before starting the assay.

    • A: Reagent Quality and Consistency: The activity of recombinant CD40L can vary between lots and suppliers. Qualify each new lot of CD40L to ensure consistent stimulation. Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.

    • A: Assay Timing: The timing of this compound pre-incubation and the duration of CD40L stimulation are critical. Optimize these parameters for your specific cell line to achieve a robust and reproducible assay window.

Issue 3: Potential off-target effects or cytotoxicity.

  • Q: I am observing unexpected cell death in my cultures treated with this compound. Is this a known issue?

    • A: High Concentrations: While this compound has shown a lack of cytotoxicity at effective concentrations, very high doses may lead to off-target effects or cellular stress.[4] It is crucial to perform a dose-response curve to determine the optimal concentration that provides efficacy without inducing cytotoxicity.

    • A: Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic. It is recommended to keep the final DMSO concentration below 0.5%.

    • A: Cell Line Sensitivity: Different cell lines may have varying sensitivities to small-molecule inhibitors. It is advisable to run a standard cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assays to monitor cell health.

Data Summary Tables

Table 1: In Vitro Activity of this compound

Assay TypeCell Line / SystemIC50 ValueReference
CD40-CD40L Binding (ELISA)Cell-free87 nM[1]
NF-κB ActivationNF-κB Biosensor Cells10.3 µM[1]
B-cell ActivationPrimary Human B Lymphocytes13.2 µM[1]

Table 2: In Vivo Pharmacokinetics of this compound

ParameterValueSpeciesDosingReference
Half-life (t1/2)10.8 hoursC57BL/6 Mice30 mg/kg, s.c.[1]

Table 3: In Vivo Efficacy of this compound in Islet Allograft Models

ModelTreatment RegimenOutcomeReference
Anterior Chamber of the Eye (ACE)12.5 mg/kg, b.i.d., s.c.80% graft survival at day 115[1]
Kidney Subcapsule12.5 mg/kg, b.i.d., s.c.~50% long-term graft survival[1]

Experimental Protocols

Protocol 1: NF-κB Reporter Assay for this compound Activity

  • Cell Culture: Culture NF-κB biosensor cells (e.g., HEK-Blue™ CD40L) according to the manufacturer's instructions.

  • Cell Plating: Seed the cells in a 96-well plate at a density that allows for optimal growth during the assay period.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Further dilute in cell culture medium to achieve the final desired concentrations.

  • Treatment: Add the diluted this compound or vehicle control to the appropriate wells.

  • Stimulation: After a pre-incubation period (e.g., 1 hour), add recombinant soluble CD40L to the wells to stimulate the cells. Include a non-stimulated control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.

  • Detection: Measure the activity of the secreted reporter enzyme (e.g., SEAP) according to the manufacturer's protocol, typically by measuring absorbance at a specific wavelength.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Protocol 2: In Vivo Islet Allograft Survival Model (ACE)

  • Animal Models: Use DBA/2 mice as islet donors and C57BL/6 mice as recipients.

  • Islet Isolation: Isolate pancreatic islets from donor mice using collagenase digestion followed by density gradient purification.

  • Transplantation: Transplant a specified number of islet equivalents (e.g., 150 IEQ) into the anterior chamber of the eye of recipient mice.

  • Treatment Administration:

    • Prepare this compound in a suitable vehicle (e.g., 20% HPβCD).

    • Administer this compound (e.g., 12.5 mg/kg) or vehicle control subcutaneously (s.c.) twice daily (b.i.d.).

    • Begin treatment on day -1 relative to transplantation and continue for a specified duration (e.g., up to day 60).[1]

  • Monitoring:

    • Monitor the survival and function of the islet allografts using longitudinal volumetric analysis via imaging.

    • Monitor blood glucose levels in recipient mice to assess graft function.

  • Endpoint: The primary endpoint is the median survival time of the islet allografts. Graft rejection is defined by a significant loss of graft volume or return to a diabetic state.

Visualizations

DRI_C21041_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell cluster_Inhibitor Inhibitor CD40 CD40 CD40L CD40L CD40->CD40L Signal 2 (Co-stimulation) MHCII MHC-II TCR TCR MHCII->TCR Signal 1 (Antigen Presentation) Activation Immune Activation (Cytokine Release, Proliferation) CD40L->Activation Blockade Blockade of Co-stimulation DRI_C21041 This compound DRI_C21041->CD40L Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vitro start Start: Seed NF-κB Reporter Cells add_compound Add Serially Diluted This compound start->add_compound pre_incubate Pre-incubate add_compound->pre_incubate stimulate Stimulate with Recombinant CD40L pre_incubate->stimulate incubate Incubate (18-24h) stimulate->incubate measure Measure Reporter Activity (Absorbance) incubate->measure analyze Data Analysis: Calculate IC50 measure->analyze end End analyze->end

Caption: In Vitro NF-κB reporter assay workflow.

Troubleshooting_Logic start Unexpected Outcome (e.g., Low Efficacy) check_dose Is Dosing & Administration Route Correct? start->check_dose check_vehicle Is Vehicle Formulation Optimal? check_dose->check_vehicle Yes adjust_protocol Adjust Protocol check_dose->adjust_protocol No check_pk Consider PK Study check_vehicle->check_pk No check_model Are Model-Specific Kinetics Considered? check_vehicle->check_model Yes check_pk->adjust_protocol check_model->adjust_protocol No success Problem Resolved check_model->success Yes adjust_protocol->start Re-evaluate

Caption: Troubleshooting logic for in vivo experiments.

References

Validation & Comparative

A Comparative Analysis of DRI-C21041 and DRI-C21095 in the Prevention of Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy and mechanisms of two promising small-molecule inhibitors of the CD40-CD40L pathway.

In the landscape of preventative therapies for type 1 diabetes, two novel small-molecule inhibitors, DRI-C21041 and DRI-C21095, have emerged as significant contenders. Developed by researchers at the University of Miami's Diabetes Research Institute, these compounds target a critical immune checkpoint, the CD40-CD40L costimulatory pathway, offering a potential new avenue for modulating the autoimmune attack that characterizes type 1 diabetes.[1][2][3] This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.

Mechanism of Action: Interrupting a Key Immune Dialogue

Both this compound and DRI-C21095 function as inhibitors of the protein-protein interaction between CD40 and its ligand, CD40L (also known as CD154).[1][2][4][5] This interaction is a cornerstone of the adaptive immune response. CD40 is typically expressed on the surface of antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells. When an activated T helper cell expresses CD40L and engages with CD40 on an APC, it triggers a cascade of downstream signaling events. This "costimulatory" signal is essential for the full activation of the APC, leading to enhanced T cell proliferation, antibody production by B cells, and the secretion of pro-inflammatory cytokines.

In the context of type 1 diabetes, this pathway is implicated in the autoimmune destruction of insulin-producing pancreatic beta cells. By blocking the CD40-CD40L interaction, this compound and DRI-C21095 effectively act as immunomodulators, dampening the aberrant immune response.[1][2] Protein thermal shift assays have indicated that these small molecules likely exert their effect by binding to CD40L.[2]

cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T Helper Cell cluster_Inhibitors Inhibition cluster_Downstream Downstream Effects APC APC CD40 CD40 Activation APC Activation CD40->Activation TCell T Helper Cell CD40L CD40L CD40L->CD40 Interaction TCR TCR MHC_Peptide MHC-Peptide TCR->MHC_Peptide This compound This compound This compound->CD40L Blockade DRI-C21095 DRI-C21095 DRI-C21095->CD40L Cytokines Pro-inflammatory Cytokine Release Activation->Cytokines BCell B Cell Proliferation & Antibody Production Activation->BCell TCell_Prolif T Cell Proliferation Activation->TCell_Prolif

Figure 1: Simplified signaling pathway of CD40-CD40L interaction and its inhibition by this compound and DRI-C21095.

Comparative Efficacy in Preclinical Models

The preventative potential of this compound and DRI-C21095 has been evaluated in non-obese diabetic (NOD) mice, a well-established animal model for autoimmune type 1 diabetes.

In Vitro Activity

Before moving to in vivo studies, the inhibitory activity of both compounds was quantified through various assays. DRI-C21095 demonstrated more potent inhibition of the CD40-CD40L binding in a cell-free ELISA assay and was more effective in a cell-based NF-κB activation assay.

Assay TypeThis compound (IC50)DRI-C21095 (IC50)
Cell-Free ELISA (CD40-CD40L Binding) 87 nM19 nM
NF-κB Biosensor Cell Assay 10.3 µM6.0 µM
Primary Human B Lymphocyte Activation 13.2 µMNot Reported
Data sourced from Chuang, S.-T. et al. Front Immunol 2024.[2]
In Vivo Diabetes Prevention

In a pivotal study, female NOD mice were treated with either this compound, DRI-C21095, or a vehicle control for a period of three months. The incidence of diabetes was monitored up to 40 weeks of age. The results clearly indicated a superior preventative effect of DRI-C21095 compared to this compound.

Treatment GroupDiabetes IncidenceMedian Diabetes-Free Survival
Vehicle Control 80%26 weeks
This compound 60%31 weeks
DRI-C21095 25%Undetermined (>50% survival)
Data sourced from Chuang, S.-T. et al. Front Immunol 2024.[1][2]

Experimental Protocols

In Vivo Diabetes Prevention Study in NOD Mice

A detailed methodology was crucial for the evaluation of these compounds in a preclinical setting.

G start Start: Female NOD Mice (5 weeks old) treatment Treatment Phase (Weeks 5-18) - this compound (12.5 mg/kg b.i.d., s.c.) - DRI-C21095 (20 mg/kg b.i.d., s.c.) - Vehicle Control (20% HPβCD) start->treatment monitoring Monitoring Phase (Weeks 10-40) - Weekly glycosuria check treatment->monitoring hyperglycosuria Hyperglycosuria Detected? monitoring->hyperglycosuria endpoint Endpoint: Diabetes Onset or Study Conclusion (40 weeks) monitoring->endpoint hyperglycosuria->monitoring No daily_monitoring Daily Glycemia Measurement hyperglycosuria->daily_monitoring Yes daily_monitoring->endpoint

Figure 2: Experimental workflow for the diabetes prevention study in NOD mice.

  • Animal Model: Female non-obese diabetic (NOD) mice were used as a spontaneous model of autoimmune diabetes.[2]

  • Treatment Regimen: Treatment was initiated at 5 weeks of age and continued until 18 weeks of age. This compound was administered subcutaneously (s.c.) at a dose of 12.5 mg/kg twice daily (b.i.d.), while DRI-C21095 was administered s.c. at 20 mg/kg b.i.d. The vehicle control group received a 20% hydroxypropyl-β-cyclodextrin (HPβCD) solution.[2]

  • Diabetes Monitoring: The onset of diabetes was monitored weekly by checking for glycosuria starting from 10 weeks of age. Upon detection of high glucose in the urine (hyperglycosuria), blood glucose levels were measured daily using a portable glucometer. An official diagnosis of diabetes was made based on sustained high blood glucose readings. Monitoring continued until the mice reached 40 weeks of age.[2]

Conclusion and Future Directions

Both this compound and DRI-C21095 demonstrate the therapeutic potential of small-molecule inhibition of the CD40-CD40L pathway in preventing type 1 diabetes. The available data strongly suggests that DRI-C21095 is the more potent of the two compounds in this specific application, significantly reducing the incidence of diabetes in a preclinical model.[1][2]

The development of orally bioavailable small-molecule immunomodulators like this compound and DRI-C21095 represents a significant advancement over antibody-based therapies, offering potential for improved safety, patient convenience, and better control due to shorter half-lives.[1][2] Further research will be necessary to fully elucidate their pharmacokinetic and pharmacodynamic profiles and to assess their long-term safety and efficacy in larger animal models before consideration for clinical trials in humans. These findings, however, pave the way for a promising new class of preventative treatments for type 1 diabetes.

References

A Comparative Guide: DRI-C21041 vs. Anti-CD40L Monoclonal Antibodies in CD40L Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the small-molecule inhibitor DRI-C21041 and therapeutic anti-CD40L monoclonal antibodies, supported by experimental data and detailed methodologies.

The interaction between the CD40 ligand (CD40L, also known as CD154) and its receptor, CD40, is a critical co-stimulatory pathway essential for T-cell activation, B-cell differentiation, and overall adaptive immunity. Dysregulation of this pathway is implicated in various autoimmune diseases and allograft rejection, making it a prime therapeutic target. Blockade of this interaction has been approached through two principal modalities: small-molecule inhibitors and monoclonal antibodies. This guide provides a detailed comparison of this compound, a novel small-molecule inhibitor, and the class of anti-CD40L monoclonal antibodies, highlighting their mechanisms, performance data, and the evolution of antibody-based therapies.

At a Glance: Key Differences

FeatureThis compound (Small-Molecule Inhibitor)Anti-CD40L Monoclonal Antibodies (mAbs)
Modality Small Organic MoleculeLarge Glycoprotein (Antibody)
Mechanism Binds to CD40L, preventing its interaction with the CD40 receptor.Bind to CD40L, blocking its interaction with the CD40 receptor.
Administration Potential for oral administration.Intravenous or subcutaneous injection.
Immunogenicity Generally lower risk.Potential for anti-drug antibody (ADA) formation.
Key Safety Concern Off-target effects (selectivity is crucial).Thromboembolic events (addressed in newer generations).
Manufacturing Chemical synthesis, generally more cost-effective.Complex biologic manufacturing.

Performance Data: A Comparative Overview

Direct head-to-head clinical data is unavailable as this compound is in the preclinical stage. The following tables summarize key preclinical data for this compound and compare it with preclinical and clinical data for representative anti-CD40L monoclonal antibodies.

Table 1: In Vitro Potency
Compound/AntibodyAssay TypeTarget SpeciesIC50 / KdSource
This compound CD40-CD40L Binding ELISAN/A87 nM[1]
This compound CD40L-induced NF-κB ActivationHuman10.3 µM[1]
This compound CD40L-induced B-cell ActivationHuman13.2 µM[1]
Dapirolizumab Pegol (DZP) Cell-based Affinity AssayHuman7.9 pM (Kd)[2]
Table 2: Preclinical In Vivo Efficacy (Murine Islet Allograft Models)
TreatmentModelDosing RegimenKey OutcomeSource
This compound C57BL/6 islets into diabetic DBA/2 mice (Kidney Capsule)12.5 mg/kg, s.c., twice daily for 30 days~50% of recipients maintained graft function long-term post-treatment.[1]
This compound DBA/2 islets into C57BL/6 mice (Anterior Chamber of Eye)12.5 mg/kg, s.c., twice daily for 60 days80% of recipients maintained graft integrity and function up to 115 days.[1]
Anti-CD40L mAb (Clone: MR-1) DBA/2 islets into C57BL/6 mice (Anterior Chamber of Eye)250 µ g/mouse (~10 mg/kg), on days -1, 0, 3, 7Prolonged graft survival, served as positive control. Reduced T-cell infiltration.[1][3][4]
Table 3: Profile of Representative Anti-CD40L Monoclonal Antibodies
AntibodyGeneration / TypeKey FeatureClinical Status / Major FindingSource
Ruplizumab (hu5c8) 1st Gen / Humanized IgG1Standard Fc regionDevelopment halted due to thromboembolic events linked to FcγRIIa-mediated platelet activation.[5][6][7]
Dapirolizumab Pegol (DZP) 2nd Gen / PEGylated Fab'Fc-free; designed to eliminate Fc-mediated platelet activation.Positive Phase 3 results in Systemic Lupus Erythematosus (SLE), meeting primary endpoints without thrombotic signals.[2][8][9][10]
Tegoprubart (AT-1501) 2nd Gen / Humanized IgG4Engineered Fc region with reduced binding to Fcγ receptors on platelets.Demonstrated safety and efficacy in preclinical nonhuman primate transplant models and is in clinical trials for various indications.[11][12][13]

Mechanism of Action and Signaling Pathway

Both this compound and anti-CD40L antibodies function by inhibiting the interaction between CD40L on activated T-cells (and other cells like platelets) and the CD40 receptor on antigen-presenting cells (APCs) such as B-cells, macrophages, and dendritic cells. This blockade disrupts the critical co-stimulatory signal required for full immune activation.

The binding of CD40L to CD40 recruits TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40. This initiates downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways, which lead to the transcription of genes involved in immune cell activation, proliferation, survival, and cytokine production.[14][15] By preventing the initial CD40L-CD40 engagement, these inhibitors effectively suppress this entire downstream cascade.

G cluster_membrane Cell Membrane cluster_inhibitors Therapeutic Intervention cluster_downstream APC Cytoplasm T_Cell Activated T-Cell CD40L CD40L APC Antigen-Presenting Cell (e.g., B-Cell) CD40 CD40 CD40L->CD40 Binding TRAFs TRAF Recruitment CD40->TRAFs Signal DRI_C21041 This compound (Small Molecule) DRI_C21041->CD40L Inhibits Anti_CD40L_mAb Anti-CD40L mAb Anti_CD40L_mAb->CD40L Inhibits NFkB NF-κB Pathway Activation TRAFs->NFkB Gene Gene Transcription & Immune Response NFkB->Gene G cluster_platelet Platelet Surface cluster_solutions Engineered Solutions (2nd Gen) FcR FcγRIIa Receptor Activation Platelet Activation & Thrombosis FcR->Activation Triggers sCD40L Soluble CD40L ImmuneComplex Immune Complex Ruplizumab Ruplizumab (1st Gen mAb, IgG1) Ruplizumab->ImmuneComplex Forms ImmuneComplex->FcR Binds & Cross-links DZP Dapirolizumab Pegol (Fc-free Fab') DZP->FcR Cannot Bind Tegoprubart Tegoprubart (Modified Fc) Tegoprubart->FcR Binding Reduced DRI This compound (No Fc region) DRI->FcR Cannot Bind G cluster_workflow NF-κB Reporter Assay Workflow Step1 1. Seed CD40-expressing HEK293 cells with NF-κB-Luciferase reporter Step2 2. Add this compound (or other inhibitor) Step1->Step2 Step3 3. Stimulate with recombinant CD40L Step2->Step3 Step4 4. Incubate (6 hrs) Step3->Step4 Step5 5. Add Luciferase Substrate Step4->Step5 Step6 6. Measure Luminescence (Readout for NF-κB activity) Step5->Step6

References

Unveiling DRI-C21041: A Comparative Guide to CD40/CD40L Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DRI-C21041, a small-molecule inhibitor of the CD40/CD40L interaction, with other therapeutic alternatives. Supported by experimental data, this document delves into the validation of this compound's inhibitory effects and its performance against other modulators of this critical immune checkpoint.

The CD40/CD40L (also known as CD154) signaling pathway is a cornerstone of the adaptive immune response, playing a pivotal role in the activation and function of various immune cells, including B cells, T cells, and antigen-presenting cells (APCs) like dendritic cells and macrophages.[1][2][3] Dysregulation of this pathway is implicated in a range of autoimmune diseases and transplant rejection, making it a compelling target for therapeutic intervention.[3][4][5] this compound has emerged as a promising small-molecule inhibitor targeting this interaction.[6][7]

Comparative Analysis of CD40/CD40L Inhibitors

This compound is part of a new generation of small-molecule inhibitors designed to offer a safer, more controllable, and patient-friendly alternative to antibody-based therapies.[7] The following tables present a comparative overview of this compound and other notable CD40/CD40L inhibitors.

Inhibitor Type Mechanism of Action Reported IC50 / Potency Key Features
This compound Small MoleculeBinds to CD40L, inhibiting its interaction with CD40.[6][8]87 nM (cell-free ELISA); 10.3 µM (NF-κB biosensor cells); 13.2 µM (primary human B lymphocytes).[6][8]Orally bioavailable potential, shorter half-life for better control, less immunogenic than antibodies.[7][9]
DRI-C21095 Small MoleculeBinds to CD40L, inhibiting its interaction with CD40.[6][8]19 nM (cell-free ELISA); 6.0 µM (NF-κB biosensor cells).[6][8]Higher potency in cell-free assays compared to this compound.[6][8]
Iscalimab (CFZ533) Monoclonal Antibody (Fc-silenced)Binds to CD40, blocking the interaction with CD40L.[6][8]Not specified in the provided results.Non-depleting antibody designed to reduce the risk of thromboembolic events.[6][8]
Dapirolizumab Pegol PEGylated Fab' fragmentBinds to CD40L, preventing its interaction with CD40.[10]Not specified in the provided results.Lacks the Fc region to minimize the risk of platelet activation and thromboembolism.[10]
Toralizumab (IDEC-131) Humanized Monoclonal AntibodyTargets CD40L.[11]Not specified in the provided results.Investigated for autoimmune conditions like multiple sclerosis.[11]
Peptide Inhibitors PeptideCan target either CD40 or CD40L to block their interaction.[5]Not specified in the provided results.Potential for high specificity and reduced immunogenicity compared to full antibodies.[5]

In Vivo Efficacy: this compound in Preclinical Models

Preclinical studies have demonstrated the in vivo therapeutic potential of this compound in models of islet transplantation and type 1 diabetes.[6][7][12]

Model This compound Dosing Outcome Comparison
Islet Allograft Transplantation (under kidney capsule) 12.5 mg/kg, b.i.d.Significantly prolonged survival and function of islet allografts in approximately 50% of recipients long after treatment cessation.[6]Efficacy was dose-dependent and comparable to the anti-CD40L monoclonal antibody MR-1 at a dose of ~10 mg/kg.[6]
Islet Allograft Transplantation (anterior chamber of the eye) 12.5 mg/kg, b.i.d.80% of recipients maintained structural integrity and function of islet allografts for up to 115 days.[6]Vehicle-treated controls rejected grafts with a median of 28 days.[6]
Type 1 Diabetes Prevention (NOD mice) Not specified in the provided results.A 3-month treatment reduced the incidence of diabetes from 80% to 60%.[7][12]DRI-C21095 showed a greater reduction in diabetes incidence to 25%.[7][12]

The CD40/CD40L Signaling Pathway and Inhibition

The interaction between CD40 on antigen-presenting cells and CD40L on activated T cells initiates a cascade of downstream signaling events crucial for immune activation. This includes the recruitment of TNF receptor-associated factors (TRAFs) which, in turn, activate pathways such as NF-κB and MAPKs.[1] this compound and other inhibitors block this initial interaction, thereby preventing the downstream signaling required for a full-fledged immune response.

CD40_Signaling_Pathway cluster_T_Cell Activated T-Cell cluster_APC Antigen-Presenting Cell (APC) CD40L CD40L CD40 CD40 CD40L->CD40 Interaction TRAFs TRAFs CD40->TRAFs Recruitment NFkB_MAPK NF-κB & MAPK Pathways TRAFs->NFkB_MAPK Activation Immune_Activation Immune Activation (Cytokine release, etc.) NFkB_MAPK->Immune_Activation Leads to DRI_C21041 This compound DRI_C21041->CD40L Inhibits

Caption: Inhibition of the CD40/CD40L signaling pathway by this compound.

Experimental Protocols for Validation

The inhibitory effect of this compound on the CD40/CD40L interaction has been validated through a series of in vitro and in vivo experiments.

In Vitro Assays
  • Cell-Free ELISA: This assay quantifies the direct inhibition of the CD40-CD40L binding. Recombinant human CD40 is coated on an ELISA plate, followed by the addition of biotinylated human CD40L in the presence of varying concentrations of the inhibitor. The extent of binding is detected using a streptavidin-enzyme conjugate and a colorimetric substrate. The IC50 value is then determined from the dose-response curve.

  • NF-κB Reporter Assay: HEK 293 cells engineered to express human CD40 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter are used. Stimulation with CD40L activates the NF-κB pathway, leading to SEAP expression. The inhibitory effect of this compound is measured by the reduction in SEAP activity in a dose-dependent manner.[5]

  • Primary Human B Lymphocyte Activation Assay: Primary human B cells are stimulated with CD40L to induce proliferation and activation. The inhibitory activity of this compound is assessed by measuring the reduction in B cell proliferation, typically through assays like BrdU incorporation or cell counting, in the presence of the compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy ELISA Cell-Free ELISA (Direct Binding) NFB_Assay NF-κB Reporter Assay (Cellular Pathway) B_Cell_Assay Primary B-Cell Activation Assay Transplant_Model Islet Transplantation Models (Efficacy & Survival) B_Cell_Assay->Transplant_Model Autoimmune_Model Autoimmune Disease Model (Disease Prevention) Transplant_Model->Autoimmune_Model end Validation of Inhibitory Effect Autoimmune_Model->end start Compound Synthesis (this compound) start->ELISA start->NFB_Assay start->B_Cell_Assay

Caption: General experimental workflow for validating this compound's efficacy.

In Vivo Models
  • Islet Allograft Transplantation: To assess the immunosuppressive potential of this compound, pancreatic islets from a donor mouse strain are transplanted into a recipient mouse strain with a different major histocompatibility complex (MHC).[6] The recipients are treated with this compound, a vehicle control, or a positive control (e.g., an anti-CD40L antibody).[6] The survival and function of the transplanted islets are monitored over time by measuring blood glucose levels.[6]

  • Non-Obese Diabetic (NOD) Mouse Model: This model is used to evaluate the ability of this compound to prevent the onset of autoimmune type 1 diabetes.[6] Female NOD mice, which spontaneously develop diabetes, are treated with this compound over a prolonged period.[7][12] The incidence of diabetes is monitored and compared to that in untreated control mice.[7][12]

References

DRI-C21041: A Comparative Analysis Against Standard Immunosuppressive Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel small-molecule inhibitor DRI-C21041 with standard immunosuppressive drugs. The document summarizes key efficacy data from preclinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed research and development decisions.

Executive Summary

This compound is a small-molecule inhibitor targeting the CD40-CD40L costimulatory protein-protein interaction, a critical pathway in immune activation. Preclinical studies have demonstrated its potential as a potent immunomodulatory agent in models of islet transplantation and type 1 diabetes. This guide compares the available efficacy data for this compound with that of established immunosuppressive agents, such as methotrexate (B535133) and anti-TNF biologics, in relevant autoimmune disease models. While direct head-to-head preclinical comparisons are not yet available, this document aims to provide a comprehensive overview based on existing data to highlight the potential of this compound as a therapeutic alternative.

Mechanism of Action: Targeting the CD40-CD40L Immune Checkpoint

This compound functions by inhibiting the interaction between CD40, a receptor expressed on antigen-presenting cells (APCs) like B cells and macrophages, and its ligand, CD40L (CD154), which is primarily expressed on activated T cells.[1] This interaction is a crucial costimulatory signal for T cell activation, B cell proliferation and differentiation, and the secretion of pro-inflammatory cytokines. By blocking this pathway, this compound can suppress the immune response, making it a promising candidate for treating autoimmune diseases and preventing transplant rejection.[1][2][3]

Standard immunosuppressive drugs, in contrast, have different mechanisms of action. Methotrexate, a widely used disease-modifying antirheumatic drug (DMARD), interferes with folate metabolism, leading to the inhibition of purine (B94841) and pyrimidine (B1678525) synthesis and subsequently suppressing the proliferation of lymphocytes and other immune cells. Anti-TNF biologics, such as etanercept and adalimumab, are monoclonal antibodies or fusion proteins that bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

CD40_CD40L_Signaling_Pathway cluster_T_Cell Activated T Cell cluster_APC Antigen Presenting Cell (e.g., B Cell) cluster_DRI_C21041 Therapeutic Intervention cluster_Downstream Downstream Effects T_Cell T Cell CD40L CD40L T_Cell->CD40L expresses CD40 CD40 CD40L->CD40 Costimulatory Signal TCR TCR MHCII MHC-II TCR->MHCII Antigen Recognition APC APC APC->CD40 expresses Activation Immune Cell Activation, Proliferation, Cytokine Release CD40->Activation leads to DRI_C21041 This compound DRI_C21041->CD40L inhibits interaction Inflammation Inflammation & Autoimmunity Activation->Inflammation promotes

Caption: Mechanism of action of this compound in blocking the CD40-CD40L signaling pathway.

Comparative Efficacy Data

The following tables summarize the preclinical efficacy of this compound in models of islet transplantation and type 1 diabetes, and the efficacy of standard immunosuppressive drugs in a collagen-induced arthritis (CIA) model, a common preclinical model for rheumatoid arthritis.

Table 1: Efficacy of this compound in Preclinical Models

ModelSpeciesTreatment GroupDosagePrimary OutcomeResultReference
Islet Allotransplantation (under kidney capsule)Mouse (C57BL/6)This compound12.5 mg/kg b.i.d.Allograft Survival~50% survival long after treatment termination[1]
Islet Allotransplantation (anterior chamber of the eye)Mouse (C57BL/6)This compound12.5 mg/kg b.i.d.Allograft Survival80% of recipients maintained graft integrity and function up to 115 days post-transplant[1]
Non-Obese Diabetic (NOD) Mouse ModelMouse (NOD)This compound3-month treatmentDiabetes IncidenceReduced from 80% (control) to 60%[1][4]

Table 2: Efficacy of Standard Immunosuppressive Drugs in Collagen-Induced Arthritis (CIA) Mouse Model

DrugSpeciesDosagePrimary OutcomeResultReference
MethotrexateMouse (DBA/1)1 mg/kg, every 2 daysMean Arthritis ScoreSignificant reduction in arthritis score compared to vehicle
Etanercept (Anti-TNF)Mouse (BALB/c - CAIA model)Not specifiedClinical Arthritis ScorePotent inhibition of inflammatory response
Adalimumab (Anti-TNF)Mouse (humanized model of UC)Not specifiedClinical and Colon ScoreSignificant reduction in clinical and colon scores

Note: The data presented in Table 2 is derived from various sources and is intended to provide a general representation of the efficacy of these drugs in a relevant preclinical model. Direct comparison with this compound is challenging due to differences in the models and experimental designs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the data.

Islet Allotransplantation in Mice

Objective: To assess the efficacy of this compound in prolonging the survival of transplanted pancreatic islets from a donor mouse to a recipient mouse of a different strain.

Protocol:

  • Islet Isolation: Pancreatic islets are isolated from donor DBA/2 mice through enzymatic digestion of the pancreas followed by purification on a density gradient.

  • Recipient Preparation: C57BL/6 recipient mice are rendered diabetic through a single high-dose injection of streptozotocin (B1681764) (STZ).

  • Transplantation: A known number of isolated islets (typically 500 islet equivalents) are transplanted under the kidney capsule or into the anterior chamber of the eye of the anesthetized diabetic recipient mice.

  • Treatment: this compound is administered to the recipient mice, typically via subcutaneous injection, at a specified dose (e.g., 12.5 mg/kg twice daily) for a defined period. A control group receives a vehicle solution.

  • Monitoring: Blood glucose levels of the recipient mice are monitored regularly. Graft function is defined by the maintenance of normoglycemia. Graft rejection is defined by a return to hyperglycemia.

  • Endpoint Analysis: The primary endpoint is the median survival time of the islet allografts. Histological analysis of the graft site can be performed to assess immune cell infiltration.

Non-Obese Diabetic (NOD) Mouse Model

Objective: To evaluate the potential of this compound to prevent or delay the onset of spontaneous autoimmune diabetes.

Protocol:

  • Animal Model: Female NOD mice, which spontaneously develop autoimmune diabetes, are used.

  • Treatment Initiation: Treatment with this compound or a vehicle control is initiated at a pre-diabetic age (e.g., 4-5 weeks of age).

  • Drug Administration: The drug is administered over a prolonged period (e.g., 3 months).

  • Diabetes Monitoring: The incidence of diabetes is monitored by weekly or bi-weekly measurement of blood glucose levels. A mouse is considered diabetic after two consecutive readings above a predetermined threshold (e.g., 250 mg/dL).

  • Endpoint Analysis: The primary endpoint is the cumulative incidence of diabetes over time. Pancreatic tissue can be collected for histological analysis of insulitis (inflammation of the islets).

Collagen-Induced Arthritis (CIA) in Mice

Objective: To induce an autoimmune arthritis that mimics human rheumatoid arthritis to test the efficacy of immunosuppressive drugs.

Protocol:

  • Animal Strain: Genetically susceptible mouse strains, such as DBA/1, are used.

  • Immunization: Mice are immunized at the base of the tail with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).

  • Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

  • Arthritis Development: Arthritis typically develops 4 to 5 weeks after the initial immunization.

  • Treatment: Test compounds (e.g., methotrexate, anti-TNF biologics) are administered at the onset of clinical signs of arthritis.

  • Clinical Assessment: The severity of arthritis is evaluated using a clinical scoring system that assesses paw swelling and inflammation.

  • Endpoint Analysis: The primary endpoint is the mean arthritis score over time. Histological analysis of the joints is performed to assess inflammation, cartilage destruction, and bone erosion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical efficacy study of an immunomodulatory compound in an animal model of autoimmune disease.

Experimental_Workflow cluster_Setup Phase 1: Model Induction & Grouping cluster_Treatment Phase 2: Dosing & Monitoring cluster_Analysis Phase 3: Endpoint Analysis A Select Animal Model (e.g., NOD, CIA) B Induce Disease (if applicable, e.g., CIA) A->B C Randomize into Treatment Groups B->C D Administer Test Compound (e.g., this compound) C->D E Administer Standard Drug (e.g., Methotrexate) C->E F Administer Vehicle (Control) C->F G Monitor Clinical Signs (e.g., Blood Glucose, Arthritis Score) D->G E->G F->G H Collect Samples (Blood, Tissues) G->H At study termination I Perform Histological & Biomarker Analysis H->I J Statistical Analysis of Data I->J K Evaluate Efficacy & Compare Treatments J->K

Caption: A generalized workflow for preclinical evaluation of a novel immunosuppressive agent.

Conclusion

This compound demonstrates significant efficacy in preclinical models of islet allograft survival and prevention of autoimmune diabetes by targeting the CD40-CD40L costimulatory pathway. While direct comparative data against standard immunosuppressive drugs like methotrexate and anti-TNF biologics in a single, unified preclinical model is currently lacking, the existing evidence suggests that this compound holds promise as a novel therapeutic agent with a distinct mechanism of action. Further head-to-head comparative studies in relevant autoimmune disease models, such as collagen-induced arthritis, are warranted to definitively establish its therapeutic potential relative to the current standard of care. The detailed experimental protocols provided herein offer a framework for conducting such pivotal studies.

References

Cross-Validation of DRI-C21041 Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule inhibitor DRI-C21041, focusing on its activity in inhibiting the CD40-CD40L interaction. While specific cross-validation data for this compound across a wide range of cell lines is not extensively available in public literature, this document summarizes the existing data, compares its performance with other CD40-CD40L inhibitors, and provides detailed experimental protocols for key assays to facilitate further research and validation.

Introduction to this compound and the CD40-CD40L Pathway

This compound is a small molecule inhibitor designed to block the interaction between CD40 and its ligand, CD40L (also known as CD154). This interaction is a critical co-stimulatory signal in the immune system, playing a pivotal role in the activation and function of various immune cells, including B cells, T cells, and antigen-presenting cells (APCs).[1][2][3] Dysregulation of the CD40-CD40L pathway is implicated in the pathogenesis of autoimmune diseases and certain cancers, making it a prime target for therapeutic intervention.[4][5]

Mechanism of Action of this compound

This compound functions by binding to CD40L, thereby preventing its engagement with the CD40 receptor. This blockade disrupts the downstream signaling cascade that leads to immune cell activation, proliferation, and cytokine production. The intended therapeutic effect is to modulate the immune response in autoimmune conditions and to inhibit the growth and survival of cancer cells that rely on CD40 signaling.

CD40-CD40L Signaling Pathway and Inhibition by this compound CD40-CD40L Signaling Pathway and this compound Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell CD40 CD40 TRAFs TRAF (TNF Receptor Associated Factors) CD40->TRAFs Recruitment CD40L CD40L CD40L->CD40 Binding This compound This compound This compound->Inhibition Inhibition Downstream Signaling Downstream Signaling Cascades (NF-κB, MAPK, PI3K/Akt) TRAFs->Downstream Signaling Immune Response Immune Cell Activation - Proliferation - Cytokine Production - Antibody Production Downstream Signaling->Immune Response

Caption: this compound inhibits the interaction between CD40L on T cells and CD40 on APCs.

Quantitative Data on this compound Activity

Currently available data on this compound focuses on its activity in immune cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Assay TypeCell Line/SystemIC50 (µM)Reference
NF-κB Reporter AssayNF-κB biosensor cells10.3[4]
B Cell ActivationPrimary human B lymphocytes13.2[4]

Comparative Analysis with Other CD40-CD40L Inhibitors and Cross-Validation in Other Cell Lines

A comprehensive cross-validation of this compound in a broad panel of cell lines has not been published. However, the activity of other inhibitors targeting the CD40-CD40L pathway in various cancer and autoimmune-relevant cell lines can provide a framework for future validation studies of this compound.

Cancer Cell Lines:

The CD40 receptor is expressed on a variety of cancer cells, and its activation can have dual roles, either promoting or inhibiting tumor growth depending on the cancer type.[6][7]

Cancer TypeCell LinesEffect of CD40/CD40L Inhibition
Ovarian CancerOVCAR-3, SKOV-3Inhibition of cell growth and induction of apoptosis by anti-CD40 agonist antibody.[8]
Colon CancerHCT-116, SW480CD40L treatment inhibited proliferation and induced apoptosis.[6]
Breast CancerMCF-7, MDA-MB-231CD40L can induce resistance to chemotherapy.[7]
Gastric CancerAGS, BGC-823Soluble CD40L inhibited cell proliferation and induced apoptosis.

Cell Lines Relevant to Autoimmune Diseases:

The primary targets in autoimmune diseases are immune cells. Therefore, cell lines representing different immune cell lineages are crucial for evaluating inhibitors.

Cell LineCell TypeRelevance
JurkatT lymphocyteT-cell activation and signaling studies.
RamosB lymphocyteB-cell activation, proliferation, and antibody production.
THP-1Monocyte/MacrophageAntigen presentation and inflammatory cytokine production.
U937Monocyte/MacrophagePhagocytosis and inflammatory responses.

Further studies are warranted to evaluate the activity of this compound in these and other relevant cell lines to establish a comprehensive profile of its efficacy and selectivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of this compound.

CD40-CD40L Binding Assay (TR-FRET)

This assay is designed to quantify the direct inhibition of the CD40 and CD40L interaction by a small molecule inhibitor.

TR-FRET CD40-CD40L Binding Assay Workflow TR-FRET CD40-CD40L Binding Assay Workflow Start Start Prepare Reagents Prepare Reagents: - Recombinant CD40 (biotinylated) - Recombinant CD40L - Terbium-labeled Donor - Dye-labeled Acceptor - Assay Buffer - this compound dilutions Start->Prepare Reagents Dispense Dispense reagents into a 384-well plate: - this compound/Control - CD40-biotin - CD40L Prepare Reagents->Dispense Incubate_1 Incubate for 90 minutes at room temperature Dispense->Incubate_1 Add_Detection Add Terbium-labeled donor and a dye-labeled acceptor Incubate_1->Add_Detection Incubate_2 Incubate for 60 minutes at room temperature Add_Detection->Incubate_2 Read_Plate Read TR-FRET signal on a fluorescent microplate reader Incubate_2->Read_Plate Analyze Analyze data to determine IC50 values Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET-based CD40-CD40L binding assay.

Materials:

  • Recombinant human CD40 (biotinylated)

  • Recombinant human CD40L

  • Terbium-labeled donor (e.g., anti-His antibody if CD40L is His-tagged)

  • Dye-labeled acceptor (e.g., streptavidin-d2)

  • Assay Buffer

  • This compound

  • 384-well low-volume white plates

  • TR-FRET-compatible plate reader

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add 2 µL of this compound dilutions or vehicle control.

  • Add 4 µL of a solution containing recombinant CD40L to each well.

  • Add 4 µL of a solution containing biotinylated recombinant CD40 to each well.

  • Incubate the plate at room temperature for 90 minutes.

  • Add 5 µL of the Terbium-labeled donor and 5 µL of the dye-labeled acceptor to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

  • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

NF-κB Reporter Assay

This cell-based assay measures the inhibition of CD40L-induced NF-κB activation.

Materials:

  • A cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc)

  • Cell culture medium

  • Recombinant human soluble CD40L (sCD40L)

  • This compound

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • The next day, treat the cells with serial dilutions of this compound for 1 hour.

  • Stimulate the cells with a pre-determined optimal concentration of sCD40L for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the data to untreated controls and calculate the IC50 value.

T-Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit T-cell proliferation in response to an allogeneic stimulus.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • Isolate PBMCs from two donors (responder and stimulator).

  • Label the responder PBMCs with CFSE.

  • Irradiate or treat the stimulator PBMCs with mitomycin C to prevent their proliferation.

  • In a 96-well plate, co-culture the CFSE-labeled responder cells with the stimulator cells at a 1:1 ratio.

  • Add serial dilutions of this compound to the co-cultures.

  • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry, gating on the T-cell populations and measuring the dilution of the CFSE signal as an indicator of proliferation.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound.

Conclusion

This compound is a promising inhibitor of the CD40-CD40L interaction with demonstrated activity in immune cell-based assays. To fully characterize its therapeutic potential, further cross-validation in a broader range of cell lines, including various cancer and immune cell types, is essential. The protocols provided in this guide offer a standardized approach for these validation studies, enabling a comprehensive comparison of this compound with other modulators of the CD40-CD40L pathway. This will ultimately aid in the identification of the most promising therapeutic candidates for relevant diseases.

References

Comparative Analysis of DRI-C21041 and Other Small Molecule Inhibitors of the CD40-CD40L Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of DRI-C21041, a promising small molecule inhibitor targeting the CD40-CD40L protein-protein interaction, reveals its potential in immunomodulatory therapies. This guide provides a comparative analysis of this compound with other inhibitors of the same pathway, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.

This compound is a novel small molecule inhibitor that disrupts the interaction between CD40 and its ligand, CD40L (also known as CD154).[1][2] This interaction is a critical co-stimulatory signal in the activation of the immune system, and its blockade has shown therapeutic potential in autoimmune diseases and transplantation.[1][3] this compound, along with its analogue DRI-C21095, has been developed and investigated for its ability to prolong islet allograft survival and prevent the onset of type 1 diabetes in preclinical models.[1][4][5]

Quantitative Performance Analysis

The efficacy of this compound and its counterparts has been evaluated in various in vitro and in vivo assays. The following tables summarize the key quantitative data available for these inhibitors.

InhibitorAssay TypeTargetIC50 ValueReference
This compound Cell-free ELISACD40-CD40L Binding87 nM[1]
NF-κB Biosensor CellsCD40L-induced Activation10.3 µM[1]
Primary Human B LymphocytesCD40L-induced Activation13.2 µM[1]
DRI-C21095 Cell-free ELISACD40-CD40L Binding19 nM[1]
NF-κB Biosensor CellsCD40L-induced Activation6.0 µM[1]
DRI-C21045 Cell-based AssaysCD40L-induced ActivationLow micromolar range[6][7]

In Vivo Efficacy

In a murine model of type 1 diabetes (female NOD mice), treatment with this compound and DRI-C21095 for three months demonstrated a significant reduction in the incidence of the disease.

Treatment GroupDiabetes IncidenceReference
Control80%[1][2][8]
This compound 60%[1][2][8]
DRI-C21095 25%[1][2][8]

Other Inhibitors of the CD40-CD40L Pathway

While this compound is a promising small molecule inhibitor, the CD40-CD40L pathway is also a target for several antibody-based therapeutics currently in clinical development for various autoimmune indications. These include:

  • Frexalimab (SAR441344, INX-021)

  • Tegoprubart (AT-1501)

  • TNX-1500

  • Dazodalibep (HZN-4920, VIB4920)

  • Iscalimab (CFZ533) [1][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CD40-CD40L signaling pathway and a general workflow for evaluating inhibitor efficacy.

CD40_CD40L_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell cluster_downstream Downstream Signaling CD40 CD40 TRAFs TRAFs CD40->TRAFs CD40L CD40L CD40L->CD40 Binding NFkB NF-κB Activation TRAFs->NFkB Immune_Response Immune Response (e.g., B cell activation, cytokine release) NFkB->Immune_Response DRI_C21041 This compound DRI_C21041->CD40L Inhibits Binding

Caption: The CD40-CD40L signaling pathway and the inhibitory action of this compound.

Inhibitor_Evaluation_Workflow start Start synthesis Inhibitor Synthesis (e.g., this compound) start->synthesis in_vitro In Vitro Assays synthesis->in_vitro cell_free Cell-Free Binding Assay (e.g., ELISA) in_vitro->cell_free cell_based Cell-Based Functional Assay (e.g., NF-κB reporter) in_vitro->cell_based in_vivo In Vivo Models (e.g., NOD mice) cell_based->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd efficacy Efficacy Studies (e.g., Disease prevention) in_vivo->efficacy end End efficacy->end

Caption: A generalized workflow for the evaluation of small molecule inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the evaluation of this compound.

Cell-Free ELISA for CD40-CD40L Binding Inhibition

This assay quantifies the ability of an inhibitor to block the direct interaction between CD40 and CD40L proteins.

  • Plate Coating: Recombinant human CD40 protein is immobilized on the surface of a microtiter plate.

  • Inhibitor Incubation: A fixed concentration of recombinant human CD40L is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).

  • Binding Reaction: The inhibitor/CD40L mixture is added to the CD40-coated plate, allowing for the binding of uninhibited CD40L to CD40.

  • Detection: A specific antibody against CD40L, conjugated to an enzyme (e.g., horseradish peroxidase), is added. The subsequent addition of a substrate results in a colorimetric reaction.

  • Data Analysis: The intensity of the color, measured by a spectrophotometer, is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.

NF-κB Reporter Gene Assay

This cell-based assay measures the functional consequence of CD40-CD40L signaling, which includes the activation of the NF-κB transcription factor.

  • Cell Line: A human cell line (e.g., HEK293) is engineered to express the human CD40 receptor and a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element.

  • Inhibitor Treatment: The cells are pre-incubated with various concentrations of the inhibitor.

  • Stimulation: The cells are then stimulated with a soluble form of human CD40L to activate the CD40 signaling pathway.

  • Reporter Gene Measurement: After a suitable incubation period, the expression of the reporter gene is quantified. For a luciferase reporter, a luminometer is used to measure light output.

  • Data Analysis: The reduction in reporter gene expression in the presence of the inhibitor is used to determine the IC50 value.

Inhibition of Alloantigen-Induced T Cell Expansion

This in vivo assay assesses the immunosuppressive potency of the inhibitors.

  • Alloantigen Challenge: Splenocytes from a donor mouse strain (e.g., DBA/2) are injected into the footpad of a recipient mouse strain (e.g., Balb/c). This induces a local immune response and T cell expansion in the draining lymph node.

  • Inhibitor Administration: The recipient mice are treated with the test inhibitor or a vehicle control.

  • Lymph Node Analysis: After a few days, the draining popliteal lymph node is harvested, and the total number of cells is counted.

  • Data Analysis: The ability of the inhibitor to reduce the increase in cell number in the draining lymph node compared to the vehicle control is a measure of its in vivo immunosuppressive activity.[6]

Synthesis of this compound

The synthesis of this compound is a three-step process that involves two amide couplings and one hydrogenation. The general procedure starts with the amide coupling of a commercially available amine and acid to form a nitro derivative. This is followed by a hydrogenation step to produce an amine derivative, which then undergoes a second amide coupling to yield the final compound.[6]

References

Validating the Long-Term Efficacy of DRI-C21041 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of DRI-C21041, a novel small-molecule inhibitor of the CD40-CD40L interaction, with alternative treatments for Type 1 Diabetes (T1D) and islet transplantation. The content is based on available preclinical and clinical data, offering an objective analysis to inform further research and development in this critical therapeutic area.

Executive Summary

This compound is a promising therapeutic candidate designed to modulate the immune response by targeting the CD40-CD40L checkpoint, a key pathway in the rejection of transplanted cells and autoimmune attacks in T1D.[1] Preclinical studies in murine models have demonstrated its potential in prolonging islet allograft survival and preventing the onset of T1D. This guide compares the performance of this compound with its direct analogue, DRI-C21095, the anti-CD40L antibody Tegoprubart, and standard-of-care immunosuppressive regimens.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies to facilitate a clear comparison of the long-term efficacy of this compound and its alternatives.

Table 1: Preclinical Efficacy in Islet Allograft Survival (Murine Models)

TreatmentModelGraft Survival RateDuration of StudyKey Findings
This compound Under the kidney capsule~50%>60 days post-treatmentSignificantly prolonged graft survival long after treatment cessation.[2]
This compound Anterior chamber of the eye80%115 days post-transplantMaintained structural integrity and function of islet allografts.[2]
DRI-C21095 Under the kidney capsule~50%>60 days post-treatmentEfficacy comparable to this compound at a higher dose.[2]
Vehicle Control Under the kidney capsule0%Median rejection at 28 daysRapid rejection of allografts.[2]
Anti-CD40L Antibody (MR-1) Under the kidney capsuleNot specifiedNot specifiedUsed as a positive control, demonstrating the validity of the therapeutic target.[2]

Table 2: Preclinical Efficacy in T1D Prevention (NOD Mice)

TreatmentDiabetes IncidenceDuration of TreatmentKey Findings
This compound Reduced from 80% to 60%3 monthsDemonstrated a preventive effect on the development of T1D.[2]
DRI-C21095 Reduced from 80% to 25%3 monthsShowed a more potent preventive effect compared to this compound.[2]
Untreated Control 80%N/AHigh spontaneous incidence of T1D.[2]

Table 3: Clinical Efficacy of Tegoprubart (Anti-CD40L Antibody) in Islet Transplantation

OutcomeResultDuration of Follow-upKey Findings
Insulin (B600854) Independence Achieved in all 6 initial participants>15 months for the first patientMaintained stable blood glucose control without the need for insulin injections.[3]
HbA1c Levels Maintained below 6%>1 year for the first three patientsExcellent glycemic control.[3]
Safety Generally well-tolerated, no serious infections or thromboembolic eventsOngoingFavorable safety profile compared to traditional immunosuppressants.[3]

Table 4: Efficacy of Standard Immunosuppressive Drugs in Islet Transplantation

Treatment RegimenInsulin Independence Rate (1 year)Long-term Graft FunctionKey Side Effects
Tacrolimus-based (e.g., Edmonton Protocol) ~50-60%Gradual decline over several yearsNephrotoxicity, neurotoxicity, diabetogenic effects.[4][5]
Sirolimus and low-dose Tacrolimus 52.1% at day 365Declining function over timeSimilar to tacrolimus-based regimens.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Islet Allotransplantation in Murine Models
  • Animal Models: C57BL/6 mice as recipients and DBA/2 mice as donors (full MHC mismatch).[2]

  • Transplantation Sites:

    • Under the Kidney Capsule: 500 islet equivalents (IEQ) were transplanted. Graft function was monitored by blood glucose levels.[2]

    • Anterior Chamber of the Eye (ACE): Allows for direct, longitudinal in situ imaging of the islet grafts to assess structural integrity and immune cell infiltration.[2]

  • Treatment Administration:

    • This compound: 12.5 mg/kg administered subcutaneously (s.c.) twice daily (b.i.d.).[2]

    • DRI-C21095: 20 mg/kg s.c. b.i.d.[2]

    • Treatment Duration: Started on day -1 and continued until day 30 or 60 post-transplantation.[2]

  • Endpoint: Graft rejection was defined as a rise in blood glucose levels above a predetermined threshold.

T1D Prevention in Non-Obese Diabetic (NOD) Mice
  • Animal Model: Female NOD mice, which spontaneously develop autoimmune diabetes.[2]

  • Treatment Administration:

    • This compound and DRI-C21095: Administered for 3 months.[2]

  • Endpoint: The incidence of diabetes was monitored by regular blood glucose measurements.

Clinical Trial of Tegoprubart in Islet Transplantation
  • Study Population: Patients with "brittle" Type 1 Diabetes experiencing unstable blood sugar levels.[6]

  • Procedure: Donor islets were infused into the patient's liver via a minimally invasive procedure.[1][6]

  • Immunosuppression Regimen: Tegoprubart-based, tacrolimus-free.[3]

  • Endpoints: Insulin independence, HbA1c levels, and safety and tolerability of the treatment.[3]

Mandatory Visualizations

Signaling Pathway

CD40-CD40L Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell CD40 CD40 T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) CD40L CD40L CD40L->CD40 Interaction This compound This compound This compound->CD40L

Caption: Inhibition of the CD40-CD40L interaction by this compound.

Experimental Workflow: Islet Transplantation Model

Islet Transplantation Workflow Islet_Isolation Islet Isolation (DBA/2 Donor Mice) Transplantation Islet Transplantation (Kidney Capsule or ACE) Islet_Isolation->Transplantation Recipient_Prep Recipient Preparation (C57BL/6 Mice) Recipient_Prep->Transplantation Treatment Treatment Administration (this compound, DRI-C21095, or Vehicle) Transplantation->Treatment Monitoring Long-term Monitoring (Blood Glucose, Graft Imaging) Treatment->Monitoring Data_Analysis Data Analysis (Graft Survival) Monitoring->Data_Analysis

Caption: Workflow for preclinical evaluation of this compound in islet transplantation.

Logical Relationship: Therapeutic Approaches

Therapeutic Approaches for T1D and Islet Transplantation cluster_SmallMolecules Small Molecules cluster_Antibodies Antibody Therapies cluster_StandardCare Standard of Care Goal Immune Tolerance & Graft Survival This compound This compound This compound->Goal DRI-C21095 DRI-C21095 DRI-C21095->Goal Tegoprubart Tegoprubart Tegoprubart->Goal Tacrolimus Tacrolimus Tacrolimus->Goal Sirolimus Sirolimus Sirolimus->Goal

Caption: Comparative landscape of therapeutic strategies.

References

Assessing the Specificity of DRI-C21041 for the CD40L Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the co-stimulatory receptor CD40 and its ligand CD40L (CD154) is a critical checkpoint in the adaptive immune response. Its dysregulation is implicated in various autoimmune diseases and transplant rejection, making it a key target for therapeutic intervention. This guide provides a comparative analysis of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L interaction, against other notable alternatives. The following sections detail the specificity and performance of these molecules, supported by experimental data and protocols, to aid in the selection of the most appropriate research tools and potential therapeutic candidates.

Performance Comparison of CD40/CD40L Interaction Inhibitors

The efficacy and specificity of various molecules targeting the CD40/CD40L pathway are summarized below. This compound is a small molecule designed to inhibit this protein-protein interaction. Its performance is compared with other small molecules, as well as biologic-based inhibitors such as monoclonal antibodies and a fusion protein.

MoleculeTypeTargetAffinity (Kd)Potency (IC50 / EC50)Selectivity
This compound Small MoleculeCD40L[1]Not ReportedCell-free ELISA: 87 nM[2][3] NF-κB Activation: 10.3 µM[2][3] B-cell Proliferation: 13.2 µM[2][3]>30-fold selectivity vs. OX40–OX40L, BAFFR–BAFF, and TNF-R1–TNFα for the compound class[1]
DRI-C21095 Small MoleculeCD40L[1]Not ReportedCell-free ELISA: 19 nM[2][3] NF-κB Activation: 6.0 µM[2][3]>30-fold selectivity vs. OX40–OX40L, BAFFR–BAFF, and TNF-R1–TNFα for the compound class
Lucatumumab Monoclonal AntibodyCD40[4]0.5 nM[4]ADCC in B-CLL cells: ED50 of 14 pM[5] Binding to CD40: EC50 of 4.606 ng/mL[5]Not explicitly reported
Iscalimab (CFZ-533) Monoclonal AntibodyCD40[6]0.3 nM[6]rCD154-induced TNF production: 0.04 µg/mL[6] rCD154-induced PBMC proliferation: 0.01-0.03 µg/mL[6] Binding to CD40 on B-cells: EC50 of ~0.2 µg/mL[6]Specific for the CD40-CD40L pathway[7]
Tegoprubart Monoclonal AntibodyCD40L[1]4.923 x 10-10 M[1]Binding to CD40L: EC50 of 4.211 ng/mL[1]High affinity for CD40 Ligand[8]
Dazodalibep (MEDI 4920) Fusion ProteinCD40L[9]Not ReportedNot ReportedTargets CD40L to inhibit co-stimulatory signals[9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to assess the specificity of these inhibitors, the following diagrams illustrate the CD40L-CD40 signaling pathway and the general workflows of key experimental assays.

CD40L-CD40 Signaling Pathway CD40L CD40L (on T-cell) CD40 CD40 (on B-cell/APC) CD40L->CD40 Interaction TRAFs TRAFs CD40->TRAFs IKK IKK Complex TRAFs->IKK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Release) NFkB->Gene_Expression DRI_C21041 This compound DRI_C21041->CD40L Inhibition

Caption: CD40L-CD40 signaling cascade and point of inhibition by this compound.

Specificity Assay Workflow cluster_ELISA Cell-Free Binding Assay (ELISA) cluster_Functional Cell-Based Functional Assays ELISA_1 Coat plate with recombinant CD40L ELISA_2 Add this compound at varying concentrations ELISA_1->ELISA_2 ELISA_3 Add biotinylated recombinant CD40 ELISA_2->ELISA_3 ELISA_4 Add Streptavidin-HRP and substrate ELISA_3->ELISA_4 ELISA_5 Measure absorbance to determine IC50 ELISA_4->ELISA_5 Func_1 Culture cells (e.g., B-cells, NF-κB reporter cells) Func_2 Pre-incubate with This compound Func_1->Func_2 Func_3 Stimulate with recombinant CD40L Func_2->Func_3 Func_4 Measure endpoint: - NF-κB activity - Cell proliferation ([3H]-thymidine) - Cytokine production Func_3->Func_4

Caption: General workflows for assessing inhibitor potency and function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize this compound and its alternatives.

Cell-Free CD40-CD40L Binding Inhibition ELISA

This assay quantifies the ability of an inhibitor to block the interaction between CD40 and CD40L in a cell-free system.

  • Coating: 96-well microplates are coated with recombinant human CD40L and incubated overnight at 4°C. Plates are then washed and blocked.

  • Inhibitor Addition: Serial dilutions of this compound or other test compounds are added to the wells and incubated for a specified period.

  • CD40 Addition: Biotinylated recombinant human CD40 is added to the wells and incubated to allow binding to the immobilized CD40L.

  • Detection: After washing, Streptavidin-HRP conjugate is added, followed by a substrate solution (e.g., TMB).

  • Measurement: The reaction is stopped, and the absorbance is read at 450 nm. The IC50 value is calculated from the dose-response curve.

NF-κB Activation Assay

This cell-based assay measures the inhibition of CD40L-induced NF-κB signaling.

  • Cell Culture: HEK-Blue™ CD40 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.

  • Stimulation: Recombinant human CD40L is added to the cells to stimulate the CD40 receptor and activate the NF-κB pathway.

  • SEAP Detection: After incubation, the cell supernatant is collected, and SEAP activity is measured using a detection reagent like QUANTI-Blue™.

  • Analysis: The absorbance is read, and the IC50 for the inhibition of NF-κB activation is determined.

B-Cell Proliferation Assay

This assay assesses the effect of inhibitors on CD40L-induced B-lymphocyte proliferation.

  • B-cell Isolation: Primary B-cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • Inhibitor Incubation: Isolated B-cells are plated and pre-treated with different concentrations of the test inhibitor.

  • Stimulation: Cells are stimulated with soluble recombinant CD40L and co-stimulatory factors like IL-4 to induce proliferation.

  • Proliferation Measurement: After several days of culture, [3H]-thymidine is added to the wells. The incorporation of the radiolabel into the DNA of proliferating cells is measured using a scintillation counter.

  • Data Analysis: The IC50 value for the inhibition of B-cell proliferation is calculated.

Protein Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to confirm direct binding of a small molecule to its target protein by measuring changes in the protein's thermal stability.

  • Reaction Setup: A reaction mix is prepared containing the purified target protein (e.g., CD40L), a fluorescent dye (e.g., SYPRO Orange), and the test compound (this compound) in a suitable buffer.

  • Thermal Denaturation: The reaction is performed in a real-time PCR instrument. The temperature is gradually increased, causing the protein to unfold.

  • Fluorescence Measurement: As the protein denatures, its hydrophobic core becomes exposed, and the fluorescent dye binds, leading to an increase in fluorescence. This is monitored in real-time.

  • Melting Temperature (Tm) Determination: The Tm, the temperature at which 50% of the protein is unfolded, is calculated from the resulting melt curve. An increase in Tm in the presence of the compound indicates stabilizing binding.

Conclusion

This compound demonstrates potent inhibition of the CD40-CD40L interaction in both cell-free and cell-based assays. Protein thermal shift assays indicate that it directly binds to CD40L. While the available data suggests good selectivity for the general class of DRI-C compounds against some members of the TNF superfamily, a more comprehensive selectivity panel would be beneficial for a complete assessment of its specificity. In comparison to biologic-based inhibitors like monoclonal antibodies, this compound offers the advantages of a small molecule, such as potential for oral administration and different pharmacokinetic profiles. The choice between this compound and its alternatives will depend on the specific requirements of the research or therapeutic application, including desired potency, selectivity profile, and modality of action.

References

reproducibility of DRI-C21041 effects across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule inhibitor DRI-C21041, focusing on the available data regarding the reproducibility of its effects. This compound is an inhibitor of the critical CD40-CD40L immune costimulatory pathway, showing promise in preclinical models of islet transplantation and type 1 diabetes. This document summarizes its performance, details the experimental protocols used in key studies, and discusses the current landscape of its independent validation.

Executive Summary

This compound, developed by the Diabetes Research Institute (DRI), has demonstrated significant efficacy in mouse models, prolonging islet allograft survival and preventing the onset of type 1 diabetes. These promising results, primarily from a single institution, highlight its therapeutic potential. However, a critical aspect of preclinical research is the independent verification and reproduction of findings. To date, there is a notable absence of peer-reviewed studies from independent laboratories that have replicated the in vivo efficacy of this compound. While the compound is commercially available, facilitating such studies, the data presented in this guide is based on the foundational research from the developing institution. This guide, therefore, serves as a detailed summary of the primary data and a call for further independent validation to solidify the therapeutic promise of this compound.

Performance Data of this compound and Comparators

The following tables summarize the in vivo performance of this compound in key preclinical models as reported by the Diabetes Research Institute. The primary comparator is DRI-C21095, a structurally related small molecule inhibitor, and a vehicle control.

Table 1: Islet Allograft Survival in STZ-Induced Diabetic Mice (Kidney Capsule Model)

Treatment GroupDose (mg/kg, b.i.d.)Median Survival (Days)Percent Survival at Day 60
This compound 12.5>60~50%
DRI-C21095 20>60~50%
Vehicle Control N/A~150%

Data sourced from studies conducted at the Diabetes Research Institute. The treatment was administered for 30 days.

Table 2: Islet Allograft Survival in Mice (Anterior Chamber of the Eye - ACE Model)

Treatment GroupDose (mg/kg, b.i.d.)Graft Rejection by Day 115
This compound 12.520%
DRI-C21095 20Not explicitly stated
Vehicle Control N/A100% (Median survival ~28 days)

Data sourced from studies conducted at the Diabetes Research Institute. The treatment was administered for 60 days.

Table 3: Prevention of Type 1 Diabetes in Female NOD Mice

Treatment GroupDose (mg/kg, b.i.d.)Diabetes Incidence by 40 Weeks
This compound 12.560%
DRI-C21095 2025%
Vehicle Control N/A80%

Data sourced from studies conducted at the Diabetes Research Institute. Treatment was administered from 5 to 18 weeks of age.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the methods used to evaluate its efficacy, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

CD40_CD40L_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell cluster_downstream Downstream Signaling CD40 CD40 TRAFs TRAF Recruitment CD40->TRAFs CD40L CD40L CD40L->CD40 Interaction DRI_C21041 This compound DRI_C21041->CD40L Inhibition NFkB NF-κB Activation TRAFs->NFkB MAPK MAPK Activation TRAFs->MAPK Immune_Activation Immune Cell Activation, Proliferation, Cytokine Release NFkB->Immune_Activation MAPK->Immune_Activation

Caption: CD40-CD40L signaling pathway and the inhibitory action of this compound.

Islet_Transplantation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups Induce_Diabetes Induce Diabetes in Recipient Mice (e.g., with Streptozotocin) Transplant Transplant Islets into Recipient Mice (e.g., under kidney capsule) Induce_Diabetes->Transplant Isolate_Islets Isolate Pancreatic Islets from Donor Mice Isolate_Islets->Transplant Group_A This compound Transplant->Group_A Group_B Comparator (e.g., DRI-C21095) Transplant->Group_B Group_C Vehicle Control Transplant->Group_C Monitor Monitor Blood Glucose Levels and Islet Graft Survival Group_A->Monitor Group_B->Monitor Group_C->Monitor

Caption: A typical experimental workflow for testing this compound in a mouse model of islet transplantation.

Experimental Protocols

The following are generalized protocols based on the methodologies reported in the primary literature for this compound.

Islet Allotransplantation in a Streptozotocin (B1681764) (STZ)-Induced Diabetes Mouse Model
  • Animals: C57BL/6 mice are typically used as recipients and DBA/2 mice as allogeneic islet donors.

  • Induction of Diabetes: Recipient mice are rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ). Diabetes is confirmed by measuring blood glucose levels, with a threshold of >300 mg/dL for at least two consecutive days.

  • Islet Isolation and Transplantation: Pancreatic islets are isolated from donor mice by collagenase digestion. A standard number of islets (e.g., 500 islet equivalents) are then transplanted under the kidney capsule of the diabetic recipient mice.

  • Drug Administration: this compound is dissolved in a vehicle (e.g., 20% HPβCD) and administered, typically via subcutaneous injection, twice daily (b.i.d.). Treatment usually commences the day before or the day of transplantation and continues for a specified period (e.g., 30 days).

  • Monitoring of Graft Function: Blood glucose levels of the recipient mice are monitored regularly. Graft failure is defined as a return to hyperglycemic levels. Islet graft survival can also be assessed through imaging techniques if transplanted into the anterior chamber of the eye.

Prevention of Type 1 Diabetes in Non-Obese Diabetic (NOD) Mice
  • Animals: Female NOD mice, which spontaneously develop autoimmune diabetes, are used.

  • Drug Administration: Treatment with this compound or vehicle begins at a pre-diabetic age (e.g., 5 weeks) and continues for a defined period (e.g., until 18 weeks of age).

  • Monitoring of Diabetes Onset: Mice are monitored for the development of diabetes by regular blood glucose measurements. Diabetes is diagnosed when blood glucose levels exceed a certain threshold (e.g., >250 mg/dL) for two consecutive readings.

  • Data Analysis: The incidence of diabetes in the treatment group is compared to the vehicle-treated control group, often represented by a Kaplan-Meier survival curve.

Discussion on Reproducibility

The reproducibility of preclinical findings is a cornerstone of translational science. For this compound, while the initial results are compelling, the lack of independent replication presents a significant gap. Several factors can influence the reproducibility of studies involving small molecule inhibitors in animal models:

  • Compound Synthesis and Purity: Variations in the synthesis process can lead to differences in the purity and isomeric composition of the compound, potentially affecting its biological activity. The commercial availability of this compound from vendors like MedChemExpress is a positive step towards standardization.

  • Animal Models: The specific substrain of mice, their microbiome, and housing conditions can all impact immune responses and disease progression, thereby influencing the outcome of the experiments.

  • Experimental Procedures: Subtle differences in surgical techniques for islet transplantation, STZ dosage and efficacy, and methods for assessing graft survival can lead to variability in results between laboratories.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of the CD40-CD40L pathway with demonstrated efficacy in preclinical models of islet transplantation and type 1 diabetes in studies conducted by the Diabetes Research Institute. The data from these initial studies provide a strong rationale for its further development. However, to build a robust case for its clinical translation, independent validation of these findings by other research groups is crucial.

Future studies should aim to:

  • Replicate the key in vivo efficacy studies in different laboratories to confirm the reported effects on islet allograft survival and prevention of diabetes.

  • Investigate the efficacy of this compound in other relevant preclinical models.

  • Conduct head-to-head comparisons with other inhibitors of the CD40-CD40L pathway, including therapeutic antibodies.

Such studies will be instrumental in verifying the reproducibility of this compound's effects and solidifying its potential as a novel therapeutic for autoimmune diseases and transplantation.

Safety Operating Guide

Navigating the Safe Disposal of DRI-C21041: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of DRI-C21041, a CD40/CD40L interaction inhibitor. In the absence of a specific Safety Data Sheet (SDS), this document outlines procedures based on general best practices for the disposal of research-grade chemical compounds.

Disclaimer: The following procedures are based on general laboratory safety protocols for research chemicals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult the official SDS from the manufacturer and your institution's Environmental Health and Safety (EHS) department for specific handling and disposal instructions.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, a complete quantitative data profile is not available. The following table presents known information and illustrates the types of data that would be found in a comprehensive SDS.

PropertyValueSource/Notes
Chemical Name This compoundManufacturer/Supplier Information
Molecular Formula Not available in search results.This information is crucial for chemical compatibility assessment and would be found in the SDS.
Molecular Weight Not available in search results.This information is crucial for various laboratory calculations and would be found in the SDS.
Physical State Likely a solid powder at room temperature.Based on common characteristics of similar research compounds.
Solubility Soluble in organic solvents such as DMSO.General information for similar compounds. The specific solubility profile is critical for determining appropriate disposal methods and would be detailed in the SDS.
Toxicological Data (e.g., LD50) Not available.The absence of this data necessitates treating the compound as potentially hazardous. Assume a conservative approach to handling and disposal.
Ecotoxicity Data Not available.Lack of data requires preventing any release into the environment. All waste must be collected and disposed of as hazardous chemical waste.

Experimental Protocols: Proper Disposal Procedures

The following step-by-step guide outlines the recommended disposal procedure for this compound, adhering to general principles of laboratory chemical waste management.

I. Personal Protective Equipment (PPE) and Safety Precautions:

  • Attire: Always wear a standard laboratory coat, long pants, and closed-toe shoes.

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound in solid form or in solution.

  • Eye Protection: Use safety glasses or goggles to protect against accidental splashes or dust.

  • Respiratory Protection: If handling the solid compound outside of a fume hood and there is a risk of generating dust, a properly fitted respirator may be necessary. Consult your institution's EHS for guidance.

  • Work Area: Conduct all handling and preparation for disposal of this compound within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or expired solid this compound in a designated, properly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, spatulas, and disposable labware should also be placed in this container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent (e.g., DMSO), collect the waste solution in a designated, labeled hazardous waste container for organic solvent waste.

    • Do not mix with aqueous or other incompatible waste streams.

    • Ensure the waste container is properly vented if necessary and stored in a secondary containment bin.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.

III. Labeling and Storage of Waste:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent if applicable, and the approximate concentration or quantity. Include the date the waste was first added to the container.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials.

IV. Final Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DRI_C21041_Disposal_Workflow start Start: this compound Waste Generated assess_form Assess Physical Form start->assess_form solid_waste Solid Waste (Powder, Contaminated Labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., in DMSO solution) assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Waste Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_waste->contact_ehs

Caption: Workflow for the safe disposal of this compound.

By adhering to these general guidelines and prioritizing consultation with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。